Gastrin-Releasing Peptide, human(TFA)
Description
Historical Discovery and Initial Characterization of Gastrin-Releasing Peptide
The discovery of gastrin-releasing peptide is intertwined with the study of gastrointestinal hormones that began with the discovery of secretin in 1902 and gastrin in 1906. nih.gov GRP was first isolated from porcine stomach tissue and was identified as the mammalian equivalent of the amphibian peptide bombesin (B8815690) due to its structural and biological similarities. researchgate.netelsevierpure.com Initially, GRP was characterized by its ability to stimulate gastrin release from the G cells of the stomach. wikipedia.orgnih.gov Further characterization revealed that GRP is a 27-amino acid peptide in most mammals (29 amino acids in rodents) and is synthesized as a larger precursor protein. wikipedia.orgresearchgate.net Ion-exchange and high-performance liquid chromatography of porcine intestinal extracts later identified two variant forms of GRP. core.ac.uk
Gastrin-releasing peptide is structurally and functionally related to bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. nih.govpnas.org For a considerable time, GRP was considered the mammalian orthologue of bombesin. elsevierpure.com However, subsequent research revealed that frogs possess distinct genes for both GRP and bombesin, indicating that GRP is not simply the mammalian version of bombesin. elsevierpure.com Despite this, the two peptides share a highly conserved C-terminal sequence, which is crucial for their biological activity. researchgate.net Specifically, the carboxyl-terminus regions of GRP, neuromedin B (another bombesin-like peptide), and bombesin are quite similar, with four common amino acids: Tryptophan (Trp), Alanine (Ala), Glycine (Gly), and Methionine (Met). nih.gov
| Peptide Family | Conserved C-terminal Amino Acids |
| Gastrin-Releasing Peptide (GRP) | Trp, Ala, Gly, Met |
| Neuromedin B (NMB) | Trp, Ala, Gly, Met |
| Bombesin | Trp, Ala, Gly, Met |
Evolutionary Context of Bombesin-like Peptides and Receptors in Vertebrates
The family of bombesin-like peptides, which includes GRP and neuromedin B (NMB) in mammals, has a deep evolutionary history in vertebrates. researchgate.netnih.gov Phylogenetic analyses have shown that the genes for GRP/NMB/bombesin peptides can be classified into two main clades: a GRP clade and an NMB/bombesin clade. nih.gov The GRP gene is found in nearly all vertebrates examined, suggesting it is a highly conserved system. nih.goveurekalert.org In contrast, the NMB/bombesin system appears to have diversified in certain lineages, particularly in frogs. researchgate.neteurekalert.org
The receptors for these peptides—GRP receptor (GRPR), NMB receptor (NMBR), and bombesin receptor subtype-3 (BRS-3)—are G-protein-coupled receptors that also show a distinct evolutionary divergence. researchgate.netnih.gov Phylogenetic trees indicate that these three receptor types diverged in the ancestor of vertebrates and are widely conserved, although BRS-3 has been lost in some fish lineages. nih.gov Interestingly, a fourth class of receptor (BB4) with a high affinity for bombesin has been identified in amphibians. nih.gov
| Receptor Subtype | Vertebrate Conservation |
| GRP-R (BB2) | Widely conserved |
| NMB-R (BB1) | Widely conserved |
| BRS-3 (BB3) | Conserved, but lost in some fish |
| BB4 | Identified in amphibians |
Overview of Gastrin-Releasing Peptide's Widespread Distribution
Gastrin-releasing peptide is extensively distributed throughout the mammalian body, with a significant presence in both the central nervous system and the gastrointestinal tract. researchgate.netduke.edu
In the Central Nervous System (CNS): High levels of GRP and its receptor (GRPR) are found in various brain regions, including:
Cortical areas researchgate.net
Hippocampus researchgate.net
Amygdala nih.govresearchgate.net
Hypothalamic paraventricular nucleus researchgate.net
Suprachiasmatic nuclei wikipedia.org
Brainstem areas like the nucleus tractus solitary and the nucleus ambiguus researchgate.net
Spinal cord researchgate.net
This distribution in the CNS points to its involvement in regulating a wide array of functions such as circadian rhythms, fear memory, anxiety, and itch sensation. nih.govresearchgate.net
In the Gastrointestinal (GI) Tract and Periphery: GRP is found in neuronal elements throughout the gut and pancreas of several mammals. nih.gov
Stomach: GRP-containing nerve fibers are numerous in the oxyntic mucosa and are also found in the smooth muscle and submucosa. nih.gov They are released from post-ganglionic vagus nerve fibers to stimulate gastrin release. wikipedia.org
Intestines: GRP-containing nerve cell bodies are present in the myenteric ganglia along the gut. nih.gov
Pancreas: Neuronal GRP is also present in the pancreas. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C132H205F3N38O33S2 |
|---|---|
Molecular Weight |
2973.4 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C130H204N38O31S2.C2HF3O2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8;3-2(4,5)1(6)7/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139);(H,6,7)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-;/m0./s1 |
InChI Key |
HKAXCVHAKQHQJF-CZOHINJFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular Biology and Biosynthesis of Gastrin Releasing Peptide
Gastrin-Releasing Peptide (GRP) Gene Expression and Regulation
The expression of the GRP gene is a complex process influenced by various factors and results in the synthesis of a precursor protein that undergoes further modifications to yield the active peptide.
In humans, the gene encoding for gastrin-releasing peptide (GRP) is located on chromosome 18, specifically on the q21 band. wikipedia.orgnih.gov The mouse ortholog of the GRP gene, designated as Grp, is found on mouse chromosome 18. wikipedia.orguniprot.org
| Gene | Organism | Chromosome | Specific Location |
| GRP | Human | 18 | 18q21 |
| Grp | Mouse | 18 | 18 E1 |
Biosynthesis and Post-Translational Processing of PreproGRP
The synthesis of GRP involves a multi-step process that begins with the translation of GRP mRNA into a precursor protein called preproGRP. This precursor then undergoes a series of post-translational modifications to generate the mature and biologically active GRP. frontiersin.org
The human preproGRP is a 148-amino acid polypeptide. wikipedia.orgresearchgate.net This precursor molecule contains the sequence for GRP as well as other peptide fragments. Through a cascade of enzymatic reactions, the inactive preproGRP is converted into active signaling molecules.
The initial step in the processing of preproGRP is the cleavage of the N-terminal signal peptide by a signal peptidase. wikipedia.orgembopress.org This signal sequence directs the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway. nih.gov The removal of this signal peptide results in the formation of proGRP. wikipedia.org
Following the removal of the signal peptide, proGRP is further processed by proteolytic enzymes that cleave at specific sites to release the 27-amino acid gastrin-releasing peptide, also known as GRP(1-27). wikipedia.orgnih.gov This cleavage typically occurs at pairs of basic amino acids, a common recognition site for prohormone convertases. nih.govnih.gov
Further proteolytic processing of GRP(1-27) can lead to the formation of a smaller, 10-amino acid peptide called neuromedin C. wikipedia.orggenecards.org Neuromedin C corresponds to the C-terminal decapeptide of GRP, specifically residues 18-27, and is therefore also referred to as GRP(18-27) or GRP-10. nih.govnih.govresearchgate.net This processing event generates another biologically active peptide from the same precursor.
Gastrin-Releasing Peptide Gene-Related Products and Their Processing
The biological activity of Gastrin-Releasing Peptide (GRP) is the result of a multi-step biosynthetic process that begins with the transcription and translation of the GRP gene. This gene, located on chromosome 18, encodes a 148-amino acid precursor protein known as prepro-GRP. wikipedia.org Through a series of post-translational modifications, this initial product is processed into several smaller, biologically active peptides. nih.govgenecards.org Alternative splicing of the GRP gene can also lead to different transcript variants, potentially encoding various isoforms of the precursor. wikipedia.orgnih.govnih.gov
The initial step in the processing pathway is the cleavage of a signal peptide from the N-terminus of prepro-GRP, resulting in the formation of pro-GRP. wikipedia.org This prohormone then undergoes further proteolytic cleavage to yield the final peptide products. wikipedia.org The primary and most well-characterized products of the human GRP gene are the 27-amino acid Gastrin-Releasing Peptide (GRP 1-27) and the 10-amino acid peptide Neuromedin C. wikipedia.orgnih.govgenecards.org Neuromedin C is identical to the C-terminal decapeptide of GRP, corresponding to GRP(18-27). wikipedia.orguniprot.org
Detailed studies, particularly using small-cell lung cancer cell lines which are known to produce GRP, have shed light on the specific processing events. In these cells, GRP(1-27) is cleaved from the prohormone at a pair of basic amino acids, a common recognition site for prohormone convertases. nih.gov Following cleavage, the peptide undergoes α-amidation at its C-terminal methionine residue, a crucial modification for the biological activity of many neuropeptides. nih.gov
Research has also revealed that the processing of pro-GRP is more complex than initially understood. In addition to GRP and Neuromedin C, analysis of the major pro-GRP hormone isoform has identified a novel C-terminal extension peptide, termed pro-GRP(31-125). nih.gov Further investigation has shown that this C-terminal domain is also subject to cleavage, generating a number of novel peptides. nih.gov The discovery of these additional pro-GRP-derived peptides suggests they may be candidates for new biologically active ligands, expanding the functional repertoire of the GRP gene. nih.gov The exact processing of the prohormone can be cell-specific, indicating that the enzymatic machinery responsible for these cleavages may vary between different tissue types. nih.gov
The table below summarizes the primary protein and peptide products derived from the human GRP gene.
| Product Name | Abbreviation | Other Names | Number of Amino Acids |
| Prepro-Gastrin-Releasing Peptide | prepro-GRP | - | 148 |
| Pro-Gastrin-Releasing Peptide | pro-GRP | - | Varies after signal peptide cleavage |
| Gastrin-Releasing Peptide | GRP | GRP(1-27) | 27 |
| Neuromedin C | NMC | GRP(18-27), GRP-10 | 10 |
Gastrin Releasing Peptide Receptor Grpr/bb2 System
Classification and Structural Characteristics of Gastrin-Releasing Peptide Receptor
The classification and structure of GRPR are foundational to understanding its function. It belongs to a large and diverse superfamily of receptors and shares homology with other bombesin (B8815690) receptor subtypes, yet possesses distinct characteristics.
The Gastrin-Releasing Peptide Receptor is a member of the G protein-coupled receptor (GPCR) superfamily, the largest family of membrane receptors in humans. nih.govatlasgeneticsoncology.orgnih.gov Specifically, it is classified within the Class A, or Rhodopsin-like, family of GPCRs. genecards.orgebi.ac.ukgpcrdb.org Like other members of this family, the human GRPR is a protein consisting of 384 amino acids that forms a characteristic structure with seven transmembrane (TM) helices, an extracellular N-terminus, and an intracellular C-terminus. wikipedia.orgatlasgeneticsoncology.org7tmantibodies.com This structure allows it to transduce extracellular signals from ligands like GRP into intracellular responses by activating G proteins, primarily coupling to the Gq/G11 class to activate the phospholipase C signaling pathway. ebi.ac.ukuniprot.orgthermofisher.com
GRPR exhibits a high specificity and affinity for its endogenous mammalian ligand, gastrin-releasing peptide (GRP), and the structurally related amphibian peptide, bombesin (BBN). atlasgeneticsoncology.orgresearchgate.net The C-terminal heptapeptide (B1575542) fragment of GRP is nearly identical to that of bombesin, which is the region responsible for biological activity. nih.govfrontiersin.orgmdpi.com Studies have demonstrated that GRPR binds GRP and bombesin with high affinity, while showing a significantly lower affinity for other bombesin-family peptides like neuromedin B (NMB). 7tmantibodies.commdpi.com The affinity of human GRPR for GRP can be over 600 times higher than its affinity for NMB. nih.gov This high affinity makes GRPR a specific target for GRP-mediated signaling. 7tmantibodies.com
Table 1: Ligand Affinity at Gastrin-Releasing Peptide Receptor (GRPR/BB2)
| Ligand | Receptor Subtype | Relative Affinity | Finding |
|---|---|---|---|
| Gastrin-Releasing Peptide (GRP) | GRPR (BB2) | High | The receptor has a 50-fold higher affinity for GRP than for Neuromedin B (NMB). 7tmantibodies.com |
| High | Human GRPR demonstrates a 647-fold higher affinity for GRP than NMB. nih.gov | ||
| Bombesin (BBN) | GRPR (BB2) | High | BBN binds with high affinity to GRPR. mdpi.com |
| Neuromedin B (NMB) | GRPR (BB2) | Low | GRPR has a significantly lower affinity for NMB compared to GRP. nih.gov7tmantibodies.com |
The mammalian bombesin receptor family consists of three distinct subtypes: the Gastrin-Releasing Peptide Receptor (GRPR or BB2), the Neuromedin B Receptor (NMBR or BB1), and the Bombesin Receptor Subtype-3 (BRS-3 or BB3). nih.govnih.govmdpi.compnas.org While they share significant sequence homology, they are distinguished by their ligand selectivity. nih.gov GRPR shows a clear preference for GRP, whereas NMBR has a high affinity for NMB. nih.govmdpi.com BRS-3 is classified as an orphan receptor, as its endogenous ligand has not been identified, and it does not bind GRP, NMB, or bombesin with high affinity. atlasgeneticsoncology.orgnih.gov Human GRPR shares approximately 55% sequence homology with NMBR and 51% with BRS-3. atlasgeneticsoncology.orgfrontiersin.org This structural divergence underlies their distinct pharmacological profiles.
Table 2: Comparison of Human Bombesin Receptor Subtypes
| Feature | GRPR (BB2) | NMBR (BB1) | BRS-3 (BB3) |
|---|---|---|---|
| Primary Endogenous Ligand | Gastrin-Releasing Peptide (GRP) nih.govmdpi.com | Neuromedin B (NMB) nih.govmdpi.com | Orphan Receptor (Unknown) atlasgeneticsoncology.orgnih.gov |
| High Affinity for Bombesin | Yes mdpi.com | Yes mdpi.com | No atlasgeneticsoncology.org |
| Amino Acid Homology to GRPR | 100% | ~55% atlasgeneticsoncology.org | ~51% atlasgeneticsoncology.orgnih.govfrontiersin.org |
| Primary Signaling Pathway | Gq/PLC ebi.ac.ukthermofisher.com | Gq/PLC researchgate.net | Gq/PLC |
Molecular Mechanisms of Ligand Binding and Receptor Activation
The binding of a ligand to GRPR and the subsequent activation of the receptor involve complex and precise molecular movements. These mechanisms are governed by the receptor's ability to adopt different conformational states and the specific interactions between the ligand and key amino acid residues within the receptor's binding pocket.
Like other GPCRs, GRPR exists in a dynamic equilibrium between an inactive and an active state. nih.gov The binding of an agonist, such as GRP, stabilizes the active conformation, while an antagonist binds to and stabilizes the inactive state. nih.gov Structural studies using cryo-electron microscopy and X-ray crystallography have revealed the specific conformational rearrangements that occur upon activation. nih.gov A key event in GPCR activation is the outward movement of the intracellular end of transmembrane helix 6 (TM6) and an inward movement of TM7. nih.govresearchgate.net In GRPR, this movement creates a cytoplasmic cavity that allows for the binding and activation of the Gq protein. nih.gov Superposition of the inactive and active GRPR structures shows remarkable conformational changes in the transmembrane helices and the extracellular loop 2 (ECL2). researchgate.net Upon agonist binding, the C-terminus of the ligand inserts deep into the receptor's helical bundle, making contact with a conserved residue, Trp277 (W6.48), which acts as a "rotamer toggle switch" that initiates the cascade of conformational changes required for receptor activation. researchgate.net
Specific amino acid residues within the GRPR structure are critical for high-affinity ligand binding and selectivity. nih.gov The C-terminal portion of GRP and bombesin inserts into a deep binding pocket formed by the transmembrane helices. nih.gov Mutagenesis studies and structural analysis have identified several key residues. For instance, Arg308 (R7.39) in TM7 forms a hydrogen bond with agonist peptides and is crucial for GRP-induced activation. nih.govresearchgate.net Other residues, including Lys101, Gln121, Ala198, Pro199, Arg288, and Ser293, have been identified as important for the high-affinity binding of GRP. nih.govresearchgate.net The interaction of the ligand with these specific residues stabilizes the active conformation of the receptor, leading to downstream signaling.
Table 3: Key GRPR Residues in Ligand Interaction
| Residue | Location | Role in Interaction | Finding |
|---|---|---|---|
| Gln120 | TM3 | Essential for agonist binding. | Identified as critical for the binding of GRP agonists. atlasgeneticsoncology.org |
| Trp277 (W6.48) | TM6 | Acts as a "rotamer toggle switch" for activation. | The C-terminus of agonists forms hydrophobic contacts with the indole (B1671886) ring of W277, initiating conformational change. researchgate.net |
| Arg287 | TM6 | Essential for agonist binding. | Identified as a key residue for high-affinity agonist interaction. atlasgeneticsoncology.org |
| Arg308 (R7.39) | TM7 | Forms hydrogen bonds with agonists. | Mutation of this residue dramatically reduces GRP activation. nih.govresearchgate.net |
| K101, Q121, A198, P199, R288, S293, T297 | Various | Important for GRP selectivity and high affinity. | Identified through mutagenesis studies as crucial for distinguishing GRP from other ligands and ensuring strong binding. nih.gov |
Tissue-Specific Expression and Localization of Gastrin-Releasing Peptide Receptors
The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, is a G protein-coupled receptor that plays a crucial role in a variety of physiological processes. wikipedia.org Its expression is widespread throughout the body, with distinct patterns of localization in the central nervous system, gastrointestinal system, and other peripheral tissues. nih.gov Understanding the specific distribution of GRPR is essential for elucidating its functions in both normal physiology and pathological conditions.
Central Nervous System Distribution (e.g., Suprachiasmatic Nucleus, Amygdala, Hippocampus, Spinal Cord)
In the central nervous system (CNS), GRPR-mediated signaling is integral to regulating functions such as emotional responses, memory, and social interaction. nih.govnih.gov Immunohistochemical studies have revealed high concentrations of GRPR in various brain regions, where its expression is restricted to neuronal cell bodies and dendrites, indicating a specific role in modulating synaptic transmission. nih.gov
Suprachiasmatic Nucleus: The suprachiasmatic nucleus (SCN) of the hypothalamus, the brain's primary circadian pacemaker, expresses GRPR. Neurons producing Gastrin-Releasing Peptide (GRP) within the SCN project to various thalamic and hypothalamic areas, playing a role in the regulation of circadian rhythms and photic entrainment. jneurosci.org
Amygdala: The amygdala, a key region for processing emotions like fear and anxiety, shows high expression of GRP and GRPR. nih.govresearchgate.net Specifically, GRPR immunoreactivity is prominent in the basolateral and central nuclei of the amygdala. nih.gov Here, GRPR is preferentially expressed in inhibitory interneurons that release gamma-aminobutyric acid (GABA). nih.gov This suggests that GRP signaling acts as an inhibitory constraint in the formation of fear-motivated memories. nih.gov
Hippocampus: The hippocampus, a brain region critical for learning and memory, also exhibits significant GRPR expression. nih.gov GRP signaling in the hippocampus is involved in the regulation of adult hippocampal neurogenesis and neuronal development. nih.gov Studies have shown that GRP is essential for the survival and development of newborn neurons in this region. nih.gov
Spinal Cord: In the spinal cord, GRPR expression is primarily localized to lamina I of the dorsal horn. frontiersin.orgnih.gov These GRPR-expressing neurons are implicated in the transmission of itch signals, acting as central mediators for this sensation. frontiersin.org Interestingly, the GRP system in the spinal cord is sexually dimorphic; in male rats, GRP-containing neurons in the lumbar spinal cord are involved in controlling erection and ejaculation, a system that is vestigial in females. frontiersin.orgnih.gov
Table 1: Distribution and Function of GRPR in the Central Nervous System
| Brain/Spinal Cord Region | Specific Location of GRPR Expression | Associated Functions |
|---|---|---|
| Suprachiasmatic Nucleus | Neurons within the SCN | Regulation of circadian rhythms and photic entrainment jneurosci.org |
| Amygdala | Basolateral and central nuclei, preferentially on GABAergic interneurons nih.gov | Modulation of fear and anxiety, inhibitory control of fear memory formation nih.gov |
| Hippocampus | Neurons within the hippocampus | Regulation of neurogenesis, survival and development of new neurons nih.gov |
| Spinal Cord | Lamina I of the dorsal horn frontiersin.orgnih.gov | Mediation of itch sensation, regulation of male sexual function frontiersin.orgnih.gov |
Other Peripheral Tissue Expression (e.g., Lung, Testicle, Hair Follicle)
Beyond the CNS and GI tract, GRPR is expressed in various other peripheral tissues, contributing to a range of physiological and pathological processes.
Lung: GRPR is expressed in the lung, where GRP acts as a mitogen for lung epithelial cells. aacrjournals.org Its expression has been detected in both non-small cell lung carcinoma and small cell lung carcinoma. nih.govallenpress.com In non-cancerous bronchial epithelium, elevated GRPR expression has been associated with the presence of lung cancer, particularly in never and former smokers. escholarship.org
Testicle: The testicles are another site of GRPR expression. wikipedia.org
Hair Follicle: While detailed research on GRPR expression specifically within hair follicles is limited in the provided search results, the widespread nature of this receptor suggests potential roles in various cutaneous structures that warrant further investigation.
Table 3: GRPR Expression in Other Peripheral Tissues
| Peripheral Tissue | Expression Details | Associated Roles |
|---|---|---|
| Lung | Bronchial epithelium, lung cancer cells nih.govallenpress.comescholarship.org | Mitogenic signaling, potential marker for lung cancer risk aacrjournals.orgescholarship.org |
| Testicle | Tissues within the testicle wikipedia.org | Specific functions are an area for further research. |
Intracellular Signaling Pathways Mediated by Gastrin Releasing Peptide Receptor Activation
G Protein Coupling Mechanisms (Gq, G12/13 Proteins)
The gastrin-releasing peptide receptor (GRPR) primarily couples to the Gq class of heterotrimeric G proteins. nih.govresearchgate.net This has been demonstrated in studies using in situ reconstitution assays, which showed that GRPR selectively activates Gαq but not other G protein subtypes like Gαi/o or Gαt. nih.govresearchgate.net In oocyte expression systems, GRPR has been shown to couple with Gq and G11, but not G14. researchgate.net The activation of Gq by GRPR is a crucial first step in initiating the canonical phospholipase C signaling pathway. nih.gov
In addition to Gq, there is evidence that GRPR can also couple to the G12/13 family of G proteins. nih.gov This coupling has been implicated in cellular processes such as cell migration and proliferation, particularly in the context of cancer. nih.gov For instance, in small cell lung carcinoma, the GRPR-Gα12/13-Rho signaling cascade is activated, leading to downstream effects on cell growth and invasion. nih.gov The ability of GRPR to couple with different G protein families highlights the diversity of signaling responses that can be initiated by this single receptor.
Table 1: G Protein Coupling of Gastrin-Releasing Peptide Receptor (GRPR)
| G Protein Family | Specific Subunits | Primary Downstream Effector | Key Cellular Responses |
| Gq | Gαq, Gα11 | Phospholipase C (PLC) | Increased intracellular calcium, protein kinase C activation |
| G12/13 | Gα12, Gα13 | Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) | Actin cytoskeleton reorganization, cell migration, proliferation |
Downstream Signaling Cascades
Activation of GRPR triggers a multitude of downstream signaling cascades that ultimately dictate the cellular response. These pathways are interconnected and can be influenced by the specific G protein coupling and the cellular context.
A primary and well-established signaling pathway activated by GRPR is the Phospholipase C (PLC) / Protein Kinase C (PKC) pathway. doi.org This is a direct consequence of Gq protein activation. nih.gov Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG synergistically activate members of the Protein Kinase C (PKC) family. nih.gov PKC, a serine/threonine kinase, then phosphorylates a wide array of substrate proteins, thereby regulating numerous cellular functions including proliferation, differentiation, and apoptosis. nih.gov
The activation of the Extracellular Signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is another significant consequence of GRPR signaling. nih.govnih.gov This pathway is crucial for cell growth, division, and differentiation. elabscience.com GRPR can activate the ERK/MAPK pathway through multiple mechanisms, which can be dependent on the level of receptor expression and agonist concentration. nih.gov One mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). researchgate.net Upon GRPR activation, a cascade involving c-Src can lead to the cleavage and release of EGFR ligands, which then bind to and activate EGFR, subsequently initiating the MAPK cascade. researchgate.netnih.gov This cascade typically involves the activation of Ras, followed by a kinase cascade of Raf, MEK (MAPK/ERK kinase), and finally ERK. youtube.com Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors. elabscience.com Studies have shown that GRPR-induced ERK activation can occur in waves, with different kinetics and sensitivities to inhibitors, suggesting the involvement of distinct signaling pathways. nih.gov
GRPR activation also leads to the phosphorylation and activation of Akt, also known as Protein Kinase B (PKB), a key signaling node for cell survival and proliferation. aacrjournals.orgnih.gov This activation is often mediated through the Phosphoinositide 3-kinase (PI3K) pathway. nih.gov Similar to ERK activation, GRPR-induced Akt phosphorylation can be dependent on the transactivation of EGFR. aacrjournals.orgnih.gov The signaling cascade involves c-Src-mediated release of EGFR ligands, leading to EGFR activation, which in turn activates PI3K. nih.gov PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt at the plasma membrane, leading to its phosphorylation and activation. nih.gov In non-small cell lung carcinoma cells, GRP has been shown to induce Akt phosphorylation, promoting cell survival. aacrjournals.org
Coupling of GRPR to G12/13 proteins leads to the activation of the small GTPase Rho. nih.govkhanacademy.org Rho proteins are master regulators of the actin cytoskeleton. nih.govmdpi.comcytoskeleton.com Activated Rho, in turn, activates downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK). researchgate.net ROCK can then phosphorylate various substrates that lead to the formation of stress fibers and focal adhesions, processes that are fundamental for cell shape, adhesion, and migration. nih.govnih.gov In colon cancer cells, for example, GRPR has been shown to enhance cell invasion through the RhoA/ROCK pathway. mdpi.com This signaling axis plays a critical role in the dynamic reorganization of the actin cytoskeleton required for cell motility. researchgate.net
In addition to the ERK/MAPK pathway, GRPR activation can also regulate other branches of the MAPK family, namely the c-Jun N-terminal kinases (JNK) and p38 MAPKs. mdpi.comnih.gov These pathways are often referred to as stress-activated protein kinase (SAPK) pathways and are involved in cellular responses to stress, inflammation, and apoptosis. nih.govmdpi.com The activation of JNK and p38 is mediated by a three-tiered kinase cascade similar to the ERK pathway. nih.gov Upon stimulation, MAP3Ks phosphorylate and activate MAP2Ks, which in turn phosphorylate and activate JNK and p38. nih.gov Once activated, JNK and p38 can phosphorylate a variety of transcription factors, such as c-Jun and ATF2, to regulate gene expression and cellular responses. nih.gov The regulation of JNK and p38 pathways by GRPR adds another layer of complexity to the signaling network, allowing for the fine-tuning of cellular fate in response to GRP. mdpi.com
Table 2: Downstream Signaling Cascades of GRPR Activation
| Pathway | Key Mediators | Primary Cellular Functions |
| PLC / PKC | Gαq, Phospholipase C, IP3, DAG, Protein Kinase C | Calcium mobilization, enzyme activation, gene expression |
| ERK / MAPK | Ras, Raf, MEK, ERK | Proliferation, differentiation, survival |
| Akt Phosphorylation | PI3K, Akt (PKB) | Survival, growth, metabolism |
| Rho Signaling | Gα12/13, Rho, ROCK | Actin cytoskeleton organization, cell motility, adhesion |
| JNK and p38 | JNK, p38 | Stress response, inflammation, apoptosis |
Intracellular Calcium Concentration ([Ca²⁺]) Increase
Activation of the Gastrin-Releasing Peptide Receptor (GRPR) by its ligand, Gastrin-Releasing Peptide (GRP), leads to a rapid and transient increase in the concentration of intracellular free calcium ([Ca²⁺]i). This elevation of cytosolic calcium is a pivotal event in the signal transduction cascade, initiating a variety of cellular responses. The primary mechanism for this calcium mobilization is the release from intracellular stores, rather than an influx of extracellular calcium.
The signaling pathway is initiated by the coupling of the activated GRPR to the Gq class of G proteins. This activation of Gq proteins, in turn, stimulates the effector enzyme Phospholipase C (PLC). wikipedia.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ diffuses through the cytoplasm and binds to its specific receptors (IP₃Rs) located on the membrane of the endoplasmic reticulum (ER), which serves as the main intracellular calcium reservoir. The binding of IP₃ to its receptors opens these ligand-gated calcium channels, allowing the passive flow of stored Ca²⁺ from the ER lumen into the cytosol, thereby increasing the [Ca²⁺]i. nih.gov This release of calcium is from a thapsigargin-sensitive intracellular pool, confirming the ER as the source. nih.govnih.gov Studies have demonstrated that this GRP-induced calcium mobilization persists even in the absence of extracellular calcium, underscoring its reliance on internal stores. nih.gov Furthermore, the process can be completely blocked by PLC inhibitors such as U73122, confirming the essential role of this enzyme in the signaling cascade. nih.gov
The GRP-induced increase in [Ca²⁺]i is subject to modulation by other signaling pathways. For instance, agents that increase cyclic AMP (cAMP) levels, such as forskolin, have been shown to potentiate the calcium mobilization effect of GRP. nih.gov Conversely, the activation of Protein Kinase C (PKC), which is also stimulated by the DAG produced from PIP₂ hydrolysis, can impair the GRP-induced calcium response, suggesting a negative feedback mechanism. nih.gov
Table 1: Modulators of GRP-Induced Intracellular Calcium Increase
| Modulator | Effect on GRP-Induced [Ca²⁺]i Increase | Mechanism of Action | Reference |
|---|---|---|---|
| U73122 | Abolishes | Inhibitor of Phospholipase C (PLC) | nih.gov |
| Thapsigargin | Impairs | Inhibitor of the microsomal Ca²⁺-ATPase, depleting intracellular calcium stores | nih.gov |
| Forskolin | Potentiates | Increases cyclic AMP (cAMP) levels | nih.gov |
| 12-O-tetradecanoyl-phorbol-13-acetate (TPA) | Impairs | Activator of Protein Kinase C (PKC) | nih.gov |
| Ryanodine (B192298) | No effect | Inhibitor of Ca²⁺-induced Ca²⁺ release, indicating non-involvement of ryanodine receptors | nih.gov |
Cross-talk with Other Receptor Systems (e.g., Epidermal Growth Factor Receptor, Dopamine (B1211576) D1 Receptor)
The signaling pathways initiated by the activation of the Gastrin-Releasing Peptide Receptor are not isolated; they engage in significant cross-talk with other receptor systems, most notably the Epidermal Growth Factor Receptor (EGFR) and the Dopamine D1 Receptor (D1R). This interplay between different receptor types allows for a more complex and integrated cellular response to various stimuli.
Epidermal Growth Factor Receptor (EGFR)
A well-documented phenomenon is the transactivation of the EGFR by GRPR. In many cell types, including non-small cell lung cancer cells, the stimulation of GRPR with GRP leads to the activation of the EGFR and its downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov This transactivation can occur through at least two distinct mechanisms:
Ligand-dependent transactivation: This "triple membrane passing signal" (TMPS) pathway involves the GRPR-mediated activation of matrix metalloproteases (MMPs). mdpi.com These enzymes cleave pro-forms of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF) and amphiregulin, which are anchored to the cell membrane. nih.govmdpi.com The released, mature EGFR ligands then bind to and activate the EGFR in an autocrine or paracrine fashion. nih.gov
Ligand-independent transactivation: In some contexts, GRPR activation can lead to EGFR phosphorylation and signaling without the involvement of extracellular EGFR ligands. This intracellular mechanism often involves the activation of non-receptor tyrosine kinases, such as those from the Src family, which can directly phosphorylate the EGFR. nih.gov
This cross-talk has significant implications, as it means that GRP can induce proliferative and survival signals typically associated with growth factors that directly target the EGFR.
Dopamine D1 Receptor (D1R)
The GRPR signaling pathway also exhibits synergistic interactions with the Dopamine D1 Receptor system. In certain neuronal populations, the activation of GRPR has been shown to potentiate the signaling cascade initiated by the D1R, which is typically coupled to the Gs protein and the adenylyl cyclase/cAMP/Protein Kinase A (PKA) pathway. researchgate.net This potentiation suggests that GRP can modulate dopaminergic neurotransmission and the cellular processes it regulates, such as learning and memory. researchgate.net
The molecular basis for this interaction may involve the formation of receptor heterodimers. While not directly demonstrated for GRPR and D1R, studies on other G protein-coupled receptors, such as the ghrelin receptor, have shown that they can form heterodimers with the D1R, leading to an amplification of dopamine signaling. nih.gov Such a mechanism, if applicable to GRPR, would provide a direct physical link for the observed functional synergism. The interaction between these two receptor systems highlights a mechanism for the integration of neuropeptide and neurotransmitter signaling in the central nervous system.
Table 2: Characteristics of GRPR Cross-talk with Other Receptor Systems
| Interacting Receptor | Mechanism of Cross-talk | Key Mediators | Functional Outcome | Reference |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | Ligand-dependent and ligand-independent transactivation | Matrix Metalloproteases (MMPs), pro-HB-EGF, Amphiregulin, Src family kinases | Activation of downstream pathways like MAPK and Akt, leading to cell proliferation and survival | nih.govmdpi.com |
| Dopamine D1 Receptor (D1R) | Synergistic potentiation of downstream signaling | cAMP, Protein Kinase A (PKA) | Modulation of dopaminergic neurotransmission, potential effects on learning and memory | researchgate.net |
Physiological Roles of Gastrin Releasing Peptide and Gastrin Releasing Peptide Receptor Signaling Mechanistic Focus
Gastrointestinal System Regulation
In the gastrointestinal (GI) tract, GRP is localized to nerve tissues and is a key regulator of various digestive processes, including hormone secretion, acid production, and motility. nih.gov
One of the most well-documented functions of GRP is its potent stimulation of gastrin secretion from G cells located in the gastric antrum and duodenum. wikipedia.orgnih.gov Vagal nerve stimulation, often triggered by the ingestion of food, leads to the release of GRP from post-ganglionic nerve fibers. wikipedia.orgnaspghan.org GRP then acts directly on G cells, prompting them to release gastrin into the bloodstream. nih.govdoccheck.com This mechanism is a crucial part of the physiological response to a meal. nih.gov
GRP plays a pivotal role in modulating the secretion of gastric acid. frontiersin.org The primary mechanism is believed to be indirect, mediated through its stimulation of gastrin release. nih.govnih.gov Gastrin, in turn, travels through the circulation to the gastric fundus, where it stimulates parietal cells to secrete hydrochloric acid (HCl). nih.govwikipedia.org Gastrin also stimulates enterochromaffin-like (ECL) cells to release histamine (B1213489), which further potentiates acid secretion from parietal cells. nih.govwikipedia.org Some evidence also suggests that GRP might stimulate acid secretion through a pathway independent of gastrin, although the primary route is via gastrin release. nih.govnih.gov
GRP directly stimulates pancreatic exocrine secretion. doccheck.comnih.gov Studies have demonstrated that GRP infusion leads to a significant increase in the secretion of pancreatic fluid, bicarbonate, and digestive enzymes. nih.gov For instance, one study on the isolated perfused porcine pancreas found that GRP at a concentration of 1.0 nmol/l stimulated a 37-fold increase in protein secretion, a 13-fold increase in fluid secretion, and a 12-fold increase in bicarbonate secretion. nih.gov This suggests that GRP, released from pancreatic nerves, is an important factor in the regulation of pancreatic function, contributing to the enzymatic digestion of food. nih.govnih.gov
Table 1: Effect of Gastrin-Releasing Peptide on Pancreatic Exocrine Secretion
| Secretion Component | Fold Increase with GRP (1.0 nmol/l) |
|---|---|
| Protein | 37-fold |
| Fluid | 13-fold |
| Bicarbonate | 12-fold |
Data derived from a study on the isolated perfused porcine pancreas. nih.gov
Beyond gastrin, GRP influences the release of a variety of other hormones from the pancreas and gut. nih.govgastrores.org Intravenous infusion of GRP in healthy individuals has been shown to cause a dose-dependent increase in the secretion of pancreatic polypeptide, insulin (B600854), glucagon (B607659), and gastric inhibitory peptide (GIP). nih.govgastrores.org GRP-containing neurons innervate the pancreatic islets, and the GRP receptor is expressed on islet cells, providing a direct mechanism for GRP to modulate the release of these critical metabolic hormones. gastrores.org
Table 2: Hormones Stimulated by Gastrin-Releasing Peptide
| Hormone | Source | Primary Function |
|---|---|---|
| Gastrin | G cells (stomach, duodenum) | Stimulates gastric acid secretion. ncert.nic.in |
| Insulin | β-cells (pancreas) | Regulates blood glucose levels. ncert.nic.in |
| Glucagon | α-cells (pancreas) | Raises blood glucose levels. ncert.nic.in |
| Pancreatic Polypeptide | PP cells (pancreas) | Regulates pancreatic and gastric secretions. |
| Gastric Inhibitory Peptide (GIP) | K cells (duodenum, jejunum) | Stimulates insulin release and inhibits gastric acid secretion. nih.gov |
This table summarizes hormones whose release is stimulated by GRP. nih.govgastrores.org
Central Nervous System Functions
In the central nervous system (CNS), GRP and its receptor, GRPR, are implicated in a wide array of neurological functions. nih.govnih.gov GRPR is expressed in various brain regions, including the amygdala and hippocampus, suggesting its involvement in emotional and cognitive processes. researchgate.netnih.gov Research indicates that GRP signaling plays a role in regulating emotional behaviors, social interaction, memory, and feeding behavior. nih.govnih.gov It is also involved in the biology of the circadian system, playing a part in signaling light information to the master clock in the suprachiasmatic nucleus of the hypothalamus. wikipedia.orgjneurosci.org Furthermore, GRP appears to mediate certain aspects of the stress response, potentially by influencing the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
Regulation of Emotional Responses and Social Interaction
GRP and its receptor are highly concentrated in brain regions critical for processing emotions, such as the amygdala. nih.govnih.gov The GRP/GRPR signaling system is a key regulator of emotional responses and social behavior. wikipedia.orgnih.gov Research indicates that this pathway is activated by stressful stimuli and is involved in the modulation of fear and emotional arousal. nih.gov The release of GRP in the amygdala increases in response to stress, highlighting its role as a stress-activated modulator. nih.gov Studies involving systemic administration of a GRPR antagonist have shown anxiogenic-like effects in animal models, further suggesting that brain GRPRs are involved in regulating emotional behavior. frontiersin.org
Modulation of Memory Processes (e.g., Hippocampal Memory Consolidation, Learned Fear)
The GRP/GRPR signaling pathway is deeply involved in the modulation of memory, particularly memories associated with fear and aversive events. aku.eduaku.edu This system may serve to integrate the processing of fear and stress with the synaptic plasticity that underlies memory formation. aku.eduaku.edu
In the context of learned fear, GRP signaling plays a crucial role. harvard.edu Studies have shown that GRP is released in the cortex during auditory fear conditioning, a process where a neutral auditory cue becomes associated with an aversive stimulus. harvard.edu The neuropeptide activates a specific subset of neurons, leading to an enhancement of fear memories. harvard.edu In mouse models, the knockout of the GRP receptor in the auditory cortex resulted in a decreased expression of these learned fear memories. harvard.edu
Furthermore, research on GRP-knockout mice revealed that under stressful conditions, these mice exhibit a longer freezing response in fear conditioning tests, suggesting that GRP signaling helps to suppress excessive fear expression. nih.gov This modulation is thought to occur through the activation of neurons in the amygdalostriatal transition area. nih.gov In the hippocampus, a brain region vital for memory consolidation, microinfusions of a GRPR agonist have been shown to enhance memory consolidation for inhibitory avoidance tasks. researchgate.net
| Research Finding | Model System | Brain Region(s) Implicated | Effect of GRP/GRPR Signaling |
| Enhancement of fear memories | Mouse | Auditory Cortex | GRP release during auditory fear conditioning activates specific neurons to strengthen fear memory. harvard.edu |
| Suppression of excessive fear | GRP-knockout mice | Amygdalostriatal Transition Area | GRP signaling under stress prevents an exaggerated fear response. nih.gov |
| Enhancement of memory consolidation | Rat | Hippocampus | GRPR agonist enhances consolidation of inhibitory avoidance memory. researchgate.net |
Influence on Feeding Behavior
Gastrin-releasing peptide acts as a satiety signal in both animals and humans, playing a role in the termination of meals. nih.govnih.gov Intravenous infusions of GRP in healthy men have been shown to significantly reduce calorie intake. nih.gov During these infusions, subjects reported feeling less hungry and experienced early fullness even before a meal. nih.gov This suggests that GRP-like peptides contribute to the feeling of satiety. nih.gov
Studies in mice deficient in the GRP receptor (GRP-R KO) provide further evidence for its role in feeding. These mice fail to suppress their intake of glucose in response to the administration of GRP-related peptides. nih.gov Analysis of their meal patterns revealed that GRP-R KO mice consume significantly more food during each meal compared to wild-type mice, although their total 24-hour food consumption remains similar. nih.gov This points to a specific role for the GRP receptor in mediating the signals that bring a meal to an end. nih.gov Over the long term, these disruptions can lead to elevated body weight. nih.gov
Role in Circadian System Signaling
Gastrin-releasing peptide is a key signaling molecule within the mammalian master circadian clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus. wikipedia.orgjneurosci.orgcam.ac.uk GRP-producing neurons are found predominantly in the core region of the SCN, which receives direct light input from the retina. jneurosci.orgnih.gov This anatomical positioning suggests GRP's involvement in photic entrainment, the process of synchronizing the internal clock to the external light-dark cycle. jneurosci.org
When light stimulates the retina, the information is transmitted to GRP neurons in the SCN. nih.gov GRP then acts as an intra-SCN signal, communicating this light information to other parts of the clock network. nih.govjneurosci.org Application of GRP to the SCN can mimic the effects of light, causing phase shifts in the circadian rhythms of neuronal firing and clock gene expression. jneurosci.orgnih.gov For instance, GRP application during the subjective night can delay or advance the clock, similar to the effects of a light pulse. nih.gov This resetting action is mediated through the GRP receptor (GRPR, also known as BB2) and involves the activation of intracellular signaling pathways like the cAMP response element-binding protein (CREB) and the induction of clock genes such as Per1. nih.govnih.gov While other neuropeptides like vasoactive intestinal peptide (VIP) are also crucial for SCN function, GRP signaling appears to play a significant, and at times compensatory, role in maintaining the rhythmicity of the SCN network. jneurosci.orgjneurosci.org
| Aspect of Circadian Signaling | Role of GRP | Mechanism |
| Photic Entrainment | Relays light information within the SCN | GRP neurons in the SCN core receive direct retinal input and signal to other SCN neurons. jneurosci.orgnih.gov |
| Phase Shifting | Mimics the phase-shifting effects of light | GRP application in the subjective night causes phase delays or advances in SCN neuronal activity. nih.gov |
| Molecular Clock Resetting | Induces expression of core clock genes | Activates CREB pathway and transcription of genes like Per1. nih.gov |
| Network Rhythmicity | Helps sustain neuronal oscillations | Can promote cellular rhythmicity, especially in the absence of VIP signaling. jneurosci.org |
Mediation of Stress Responses and Hypothalamic-Pituitary-Adrenal Axis Activity
GRP and its receptor, GRPR, are significantly involved in mediating the body's response to stress. wikipedia.orgaku.edu GRP is considered a stress peptide, with levels in the brain, particularly the amygdala, increasing after acute stress. nih.govfrontiersin.org This signaling pathway is believed to be a crucial component in the neurobiological systems that handle stress and aversive information. aku.eduaku.edu
The GRP/GRPR system interacts with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. nih.gov Evidence suggests that GRP stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn induces the release of corticosterone. nih.govnih.gov In studies with normal men, intravenous infusion of GRP led to a dose-dependent stimulation of both ACTH and cortisol secretion. nih.gov This indicates that GRP participates in the neuroendocrine regulation of the HPA axis. nih.govnih.gov The high expression of GRP and GRPR in the hypothalamus is consistent with this function. nih.gov
Neuroendocrine Regulation (e.g., Growth Hormone, Prolactin)
Beyond its role in the HPA axis, GRP also modulates the secretion of other pituitary hormones, notably growth hormone (GH) and prolactin (PRL). nih.gov Research in rats has demonstrated that GRP acts as a potent inhibitor of GH secretion. nih.govnih.gov When administered into the third brain ventricle, GRP significantly decreases basal plasma GH levels and abolishes GH pulses. nih.gov It is suggested that GRP may exert this effect by acting on periventricular structures to stimulate the release of somatostatin, a known inhibitor of GH release. nih.govncert.nic.in
Similarly, GRP has an inhibitory effect on the release of prolactin. nih.govnih.gov Intraventricular injection of GRP can suppress prolactin release induced by stimuli such as stress or certain drugs. nih.govnih.gov This inhibitory action is thought to be mediated through the brain, specifically by stimulating the dopaminergic system, as dopamine (B1211576) is a primary inhibitor of prolactin secretion. nih.govyourhormones.info Immunoneutralization of hypothalamic GRP using a specific antiserum results in a significant and sustained increase in both plasma GH and PRL levels, supporting the physiological role of this peptide in the inhibitory control of these two hormones. nih.gov
Itch (Pruritus) Transmission and Modulation
The GRP/GRPR signaling pathway is a cornerstone of itch transmission at the spinal level. nih.govnih.govwustl.edu The gastrin-releasing peptide receptor (GRPR) is considered a key molecule dedicated to mediating the sensation of itch in the dorsal horn of the spinal cord. nih.govwustl.edu GRP itself is expressed by a specific population of excitatory interneurons in the spinal dorsal horn. nih.govnih.gov When these neurons are activated by itch-inducing stimuli from the periphery, they release GRP. nih.gov
This released GRP then acts on GRPR-expressing neurons, which are also located in the superficial dorsal horn, to transmit the itch signal onward to the brain. nih.govjneurosci.org Studies using mouse models have shown that ablating these GRPR neurons significantly reduces scratching behavior in response to a wide variety of itch-inducing substances (pruritogens), without affecting pain responses. nih.govwustl.edunih.gov Conversely, direct chemogenetic activation of the GRP-expressing spinal neurons is sufficient to elicit itch-like behaviors. nih.gov The mechanism involves GRP acting as a crucial signaling molecule; without it, the synaptic connection between the GRP-releasing neurons and the GRPR-expressing neurons is too weak to effectively transmit the itch signal. nih.gov This system is particularly important for non-histaminergic itch pathways. researchgate.net
| Component | Location | Function in Itch Transmission | Experimental Evidence |
| GRP-expressing neurons | Lamina II of the spinal dorsal horn | Release GRP upon receiving pruritoceptive signals from the periphery. nih.gov | Chemogenetic activation of these neurons causes itch-like behavior. nih.gov |
| GRP Receptor (GRPR)-expressing neurons | Lamina I of the spinal dorsal horn | Receive GRP signal and transmit itch information to the brain. nih.govwustl.edu | Ablation of these neurons abolishes scratching responses to various pruritogens. nih.govwustl.edu |
| GRP | Synaptic space in the dorsal horn | Acts as the key neuropeptide to enable effective signal transmission between GRP and GRPR neurons. nih.gov | Antagonists of GRPR significantly inhibit scratching behavior. nih.govwustl.edu |
Non-Histaminergic Itch Pathways
Gastrin-releasing peptide (GRP) is a key neurotransmitter in the spinal transmission of itch, particularly in pathways that are not dependent on histamine. jneurosci.orgresearchgate.net The receptor for GRP, the gastrin-releasing peptide receptor (GRPR), plays a critical part in mediating itch sensation in the spinal cord. nih.govstorkapp.me Research in mouse models has shown that a deficiency in GRPR leads to a diminished scratching response to various non-histaminergic pruritogens, such as chloroquine (B1663885) and compound 48/80. jneurosci.org This highlights the specific involvement of the GRP-GRPR signaling pathway in non-histaminergic itch.
Primary sensory neurons located in the dorsal root ganglia (DRG) are responsible for detecting itch stimuli at the periphery. nih.gov A specific subset of these neurons, which express Mas-related G protein-coupled receptor member A3 (MrgprA3), are activated by a variety of itch-inducing substances, including chloroquine. jneurosci.org Upon activation, these sensory neurons are thought to communicate with the spinal cord. While there has been some debate, evidence suggests that GRP released from the central terminals of these primary afferent neurons in the skin plays a crucial role in transmitting non-histaminergic itch signals. researchgate.netsciprofiles.com Conditional deletion of Grp in sensory neurons has been shown to reduce non-histaminergic itch behaviors. researchgate.netsciprofiles.com
Spinal Cord Mechanisms
At the spinal level, the GRP-GRPR signaling system is a cornerstone of the neural circuitry for itch. nih.gov GRPR is specifically expressed in a population of excitatory interneurons located in the superficial layers of the spinal cord's dorsal horn, particularly in lamina I. storkapp.menih.gov These GRPR-expressing neurons are considered a critical relay station for itch information. nih.gov They receive itch signals from the primary sensory neurons and transmit them onward, ultimately leading to the sensation of itch and the scratching reflex. nih.govnih.gov
The activation of these GRPR neurons is a key step in the process. When GRP is released in the dorsal horn, it binds to and activates these GRPR-positive neurons. frontiersin.org Studies involving the chemical ablation of these GRPR neurons have demonstrated a significant reduction in scratching behaviors induced by multiple types of itch stimuli, reinforcing their essential role in the spinal itch pathway. jneurosci.orgfrontiersin.org These neurons act as a convergence point, integrating itch signals before they are sent to the brain via spinal projection neurons. nih.gov
| Pruritogen | Itch Pathway | Role of GRP/GRPR | Key Findings |
| Chloroquine | Non-Histaminergic | Essential | Mice lacking GRPR show significantly reduced scratching in response to chloroquine. jneurosci.org |
| Compound 48/80 | Non-Histaminergic | Important | GRPR-deficient mice exhibit decreased scratching behavior when stimulated with compound 48/80. jneurosci.org |
| Histamine | Histaminergic | Less Critical | Ablation of GRP neurons can reduce histamine-induced itch, but the pathway is distinct from pain. jneurosci.org Conditional knockout of GRP in sensory neurons does not impair histamine itch. researchgate.net |
| SLIGRL (PAR2 agonist) | Non-Histaminergic | Important | The GRP/GRPR system is involved in itch mediated by Protease-Activated Receptor 2. nih.gov |
Induction of Sighing through Pre-Botzinger Complex Signaling
Beyond somatosensation, GRP signaling is integral to the autonomic control of breathing, specifically in the generation of sighs. Sighs are crucial for maintaining lung function by reinflating collapsed alveoli. elifesciences.orgnih.gov The generation of these breaths originates from the preBötzinger Complex (preBötC), the primary respiratory rhythm generator in the brainstem. nih.gov
Two key parallel pathways originating in the parafacial region (pF) of the medulla converge on the preBötC to trigger sighs. elifesciences.orgnih.gov One of these pathways involves neurons that express GRP, which project to the preBötC and act on neurons expressing GRPR. elifesciences.orgnih.gov The other parallel pathway involves Neuromedin B (NMB) and its receptor (NMBR). elifesciences.orgnih.gov Optogenetic or chemogenetic stimulation of GRP-expressing neurons in the pF or GRPR-expressing neurons in the preBötC can reliably elicit ectopic sighs. elifesciences.orgnih.govresearchgate.net This demonstrates that the activation of this specific peptidergic signaling pathway is sufficient to command the respiratory network to produce a sigh.
| Neural Population | Location | Role in Sighing | Effect of Activation |
| GRP Neurons | Parafacial Region (pF) | Sigh Initiation | Elicits ectopic sighs. elifesciences.orgnih.gov |
| GRPR Neurons | preBötzinger Complex (preBötC) | Sigh Generation | Elicits ectopic sighs. elifesciences.orgresearchgate.net |
| NMB Neurons | Parafacial Region (pF) | Sigh Initiation (Parallel Pathway) | Elicits ectopic sighs. elifesciences.orgnih.gov |
| NMBR Neurons | preBötzinger Complex (preBötC) | Sigh Generation (Parallel Pathway) | Elicits ectopic sighs. elifesciences.orgresearchgate.net |
Immune System Modulation
Neutrophil Chemotaxis and Migration
GRP and its receptor are also expressed in immune cells, where they play a role in directing cell movement. nih.gov Specifically, GRP has been identified as an endogenous chemoattractant for neutrophils, which are the first responders of the innate immune system to sites of inflammation or infection. nih.govnih.gov
In vitro studies have shown that GRP has a direct chemoattractant effect on neutrophils. nih.gov This migration is dependent on signaling pathways involving phospholipase C (PLC)-β, phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK), but is independent of Gαi proteins. nih.gov In vivo, the injection of GRP can induce neutrophil migration and an inflammatory response. nih.gov This suggests that GRP released during tissue injury or infection can contribute to the recruitment of neutrophils to the affected area, a critical step in the immune response. nih.govresearchgate.net
Role in Inflammatory Responses
The function of GRP extends to the broader modulation of inflammatory responses. It is considered a mediator of inflammation, particularly in the context of pulmonary inflammatory diseases such as asthma and influenza-induced lung injury. nih.govresearchgate.net GRP can act as a proinflammatory mediator by stimulating the activation of inflammatory cells. researchgate.net
Mechanistically, GRP can synergize with other inflammatory signals. For instance, GRP enhances the production of inflammatory cytokines by macrophages when stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that signals through Toll-like receptor 4 (TLR4). nih.govresearchgate.net In animal models of influenza infection, antagonizing GRP or its receptor mitigated the severity of the disease, reduced lung pathology, and suppressed cytokine gene expression. nih.gov This indicates that GRP is a significant contributor to the inflammatory cascade in response to certain pathogens and inflammatory conditions. nih.gov In periodontal disease, GRP released under inflammatory conditions can also promote the differentiation of macrophages into bone-resorbing osteoclasts, contributing to tissue destruction. mdpi.com
Developmental Processes
The signaling pathway initiated by the binding of Gastrin-Releasing Peptide to its G protein-coupled receptor is integral to specific temporal and spatial events during organogenesis. nih.gov This signaling cascade typically leads to the activation of phospholipase C, subsequent kinase activation, and the mobilization of intracellular calcium, which collectively drive cellular responses such as proliferation and differentiation. nih.govnih.gov
Lung Development
Gastrin-Releasing Peptide, the mammalian equivalent of amphibian bombesin (B8815690), functions as a crucial growth factor during fetal lung development. nih.govphysiology.org It is primarily produced by pulmonary neuroendocrine cells (PNECs), which are dispersed throughout the airway epithelium. nih.govjci.org The GRP receptor (GRP-R) is expressed by both epithelial and surrounding mesenchymal components of the developing lung, indicating a paracrine mechanism of action where GRP secreted by PNECs acts on nearby target cells. nih.govjci.org
The expression of both the ligand (GRP) and its receptor is tightly regulated during gestation, with peak expression coinciding with periods of rapid airway growth and cellular differentiation. nih.gov Studies in fetal rabbit lungs demonstrated that GRP-R mRNA expression peaked around day 24 of gestation, localized mainly in the distal airway epithelial tubes and adjacent mesenchyme. nih.gov Similarly, in fetal baboons, GRP transcript levels were detectable at day 60 of gestation, peaked around day 90, and then declined before term. physiology.org Research using fetal monkey lung organ cultures has shown that GRP signaling stimulates DNA synthesis in airway epithelial cells and significantly increases both the number and size of developing airways. jci.org This proliferative effect is a key component of its role in lung morphogenesis. nih.govnih.gov
The interaction of GRP with its receptor promotes the proliferation of fetal bronchial epithelium. nih.gov This mitogenic signaling is essential for the structural development of the lungs. The temporal and spatial expression patterns of GRP and GRP-R across different species underscore their conserved role in pulmonary organogenesis.
| Species | Key Findings in Lung Development | Reference |
|---|---|---|
| Human | GRP is produced by PNECs. GRP-R mRNA is localized in airway epithelial cells and submucosal glands in post-natal lung. | nih.gov |
| Rabbit | Peak expression of GRP-R mRNA occurs on day 24 of gestation, localized in distal airway epithelium and surrounding mesenchyme, correlating with cellular proliferation. | nih.gov |
| Monkey (Rhesus) | GRP-R is primarily expressed in epithelial cells of developing airways. GRP stimulation in organ culture increased DNA synthesis and the number and size of airways. | jci.org |
| Baboon | GRP transcripts peaked around gestational day 90. BLP (bombesin-like peptide) stimulation induced type II cell differentiation and cell proliferation. | physiology.org |
| Mouse | GRPR gene expression is detected predominantly in utero. GRP increased incorporation of [3H]thymidine (proliferation) and [3H]choline (maturation) in fetal lung explants. | duke.edu |
Intestinal Villi Development
The GRP/GRPR signaling system plays a transient but specific role in the development of the small intestine, particularly in the formation of villi. nih.gov Research indicates that this system's involvement is a recapitulation of a normal organogenesis process that can be aberrantly re-activated in disease states like colon cancer. nih.gov
In murine models, the co-expression of GRP and its receptor is observed in villous enterocytes specifically between the first and twelfth day of postnatal life (N-1 to N-12). nih.gov During this precise developmental window, GRP/GRPR signaling is critical for normal villous growth. In mice lacking the GRP receptor (GRPR-/-), villous growth was found to be completely attenuated during this period. nih.gov The mechanism of this growth promotion is biphasic: prior to day N-8, the signaling primarily increases enterocyte proliferation, whereas after N-8, its main effect is to increase the size of the enterocytes. nih.gov
Interestingly, this role is non-critical for the final mature structure of the intestine. From day N-12 onwards, the growth of small intestinal villi in mice without the GRP receptor resumes, eventually reaching a state indistinguishable from their wild-type counterparts in adulthood. nih.gov This suggests the existence of redundant or compensatory developmental pathways.
A comparable transient expression pattern has been identified in human development. In studies of human abortuses, GRP and GRP-R were found to be co-expressed by villous enterocytes only between 14 and 20 weeks post-conception. nih.gov This timeframe is analogous to the expression period observed in neonatal mice, highlighting a conserved, transient role for GRP/GRPR signaling in the development of intestinal villi in mammals. nih.gov
| Species | Timing of GRP/GRPR Co-expression | Location of Expression | Mechanistic Role in Villi Development | Reference |
|---|---|---|---|---|
| Murine | Postnatal days N-1 to N-12 | Villous enterocytes | Increases enterocyte proliferation before N-8; increases enterocyte size after N-8. Growth is attenuated in its absence during this period. | nih.gov |
| Human | 14 to 20 weeks post-conception | Villous enterocytes | Co-expression during this analogous developmental window suggests a similar transient role in villous growth. | nih.gov |
Gastrin Releasing Peptide and Gastrin Releasing Peptide Receptor in Disease Mechanisms Preclinical and Research Focus
Role in Cancer Biology and Progression
Gastrin-releasing peptide (GRP), a mammalian counterpart to the amphibian peptide bombesin (B8815690), and its primary receptor, the gastrin-releasing peptide receptor (GRPR), have been extensively investigated for their roles in the pathophysiology of various cancers. nih.gov Preclinical and research findings have established GRP as a significant factor in tumor development and progression, acting through various mechanisms to promote cancer cell growth and survival.
Gastrin-Releasing Peptide as an Autocrine/Paracrine Growth Factor in Neoplasms
A substantial body of evidence supports the role of Gastrin-Releasing Peptide as an autocrine and paracrine growth factor in a variety of neoplasms. In an autocrine loop, cancer cells both secrete GRP and express its receptor, GRPR, leading to self-stimulation of growth. This mechanism has been identified as a key driver in the proliferation of several types of cancer cells. nih.gov In a paracrine fashion, GRP secreted by one cell type can stimulate the growth of nearby tumor cells that express GRPR. For instance, in some tumors, GRP may be produced by neuroendocrine cells within the tumor microenvironment, influencing the growth of adjacent cancer cells. nih.gov This signaling pathway is considered a prototypic example of neuropeptide-driven tumor growth. The coexpression of both GRP and GRPR in numerous gastrointestinal carcinoid tumors suggests the existence of such an autocrine/paracrine pathway that stimulates cell proliferation. nih.gov
Mitogenic Effects on Tumor Cell Lines (In Vitro Studies)
In vitro studies have consistently demonstrated the mitogenic effects of Gastrin-Releasing Peptide on a wide range of tumor cell lines. When GRP binds to GRPR on the surface of cancer cells, it initiates a cascade of intracellular signaling events that promote cell division and proliferation. nih.gov This has been observed in cell lines derived from lung, prostate, breast, pancreatic, and colon cancers, among others. nih.gov The activation of GRPR by GRP can trigger various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is central to cell growth and proliferation. For example, in human glioblastoma cell lines, GRP has been shown to stimulate DNA synthesis, a key step in cell division.
Overexpression of Gastrin-Releasing Peptide Receptors in Various Human Malignancies
One of the key findings in this field is the significant overexpression of Gastrin-Releasing Peptide Receptors in a multitude of human malignancies. This overexpression makes GRPR a potential target for both diagnostic imaging and targeted therapies. High levels of GRPR have been identified in lung cancer, including both small cell and non-small cell lung carcinoma. nih.gov Prostate cancer is another malignancy with well-documented GRPR overexpression, particularly in earlier stages of the disease. In breast cancer, GRPR overexpression is strongly associated with estrogen receptor (ER) positivity and is found in a high percentage of luminal A and B-like tumors. Pancreatic cancers also exhibit GRPR expression, although at varying levels. Other cancers with notable GRPR overexpression include colorectal cancer, gliomas, neuroblastomas, thyroid C-cell carcinomas, and carcinoid tumors.
| Malignancy | Key Findings on GRPR Overexpression | References |
|---|---|---|
| Lung Cancer | Overexpressed in both small cell and non-small cell lung carcinoma, with higher expression in advanced-stage adenocarcinoma. | nih.gov,,, nih.gov |
| Prostate Cancer | Frequently overexpressed, especially in low-grade and early-stage tumors. | , |
| Breast Cancer | High overexpression in estrogen receptor-positive tumors, particularly luminal A and B subtypes. | ,,, |
| Pancreatic Cancer | GRPR expression is detected in a subset of pancreatic cancers. | , |
| Colorectal Cancer | Aberrantly upregulated in colon cancer cells. | ,, |
| Glioma | Detected in 100% of glioma samples in one study, present in tumor cells and associated endothelial cells. | ,,,, |
| Neuroblastoma | GRPR is expressed in neuroblastoma cell lines and tumors. | |
| Thyroid C-cells | High levels of GRP are expressed in C-cell hyperplasias and medullary carcinomas of the thyroid. | nih.gov |
| Carcinoid Tumors | A large number of gastrointestinal carcinoid tumors produce GRP and express GRPR. | nih.gov,, |
Mechanisms of Growth Dysregulation and Carcinogenesis
The mechanisms by which Gastrin-Releasing Peptide and its receptor contribute to growth dysregulation and carcinogenesis are multifaceted. Upon GRP binding, GRPR, a G protein-coupled receptor, activates several downstream signaling pathways that are crucial for cancer progression. One of the key pathways involves the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates the PI3K/AKT and MAPK signaling cascades. These pathways are known to promote cell proliferation, survival, and migration. In colon cancer, GRP/GRPR signaling has been shown to influence the expression of proteins involved in cell adhesion and differentiation, potentially retaining tumor cells in a more differentiated state and retarding metastasis.
Gastrin-Releasing Peptide as a Marker of Neuroendocrine Differentiation in Tumors
Gastrin-Releasing Peptide is considered a useful marker for neuroendocrine differentiation in various tumors. Neuroendocrine tumors often arise from cells that have characteristics of both nerve cells and hormone-producing endocrine cells. The expression of GRP in these tumors reflects their neuroendocrine origin. For example, intense GRP immunoreactivity has been observed in thyroid medullary carcinomas and carcinoids of the lung, pancreas, and intestine. The presence of GRP can, therefore, aid in the pathological diagnosis and classification of these tumors.
Involvement in Neurological and Psychiatric Disorders (Preclinical Models)
Beyond its role in cancer, preclinical models suggest the involvement of Gastrin-Releasing Peptide in various neurological and psychiatric disorders. In the central nervous system, GRP and its receptor are found in several brain regions, where they are implicated in regulating functions such as circadian rhythms, memory, fear, and anxiety. nih.gov Dysregulation of the GRP/GRPR system has been linked to conditions like pruritus (itch), with GRPR being a target for non-histaminergic itch. Preclinical studies are exploring the potential of GRPR antagonists in managing these conditions.
Contribution to Inflammatory and Metabolic Disorders (Preclinical Models)
Research has established a significant association between GRP and abnormal glucose metabolism (AGM) following an episode of pancreatitis. nih.govnih.gov In a study of 83 individuals who had experienced pancreatitis, GRP levels were found to be significantly increased in those who developed AGM. nih.govnih.gov This association remained consistent across four statistical models that adjusted for various demographic, metabolic, and pancreatitis-related risk factors. nih.govnih.gov
Fasting blood glucose contributed to 17% of the variance in GRP levels. nih.govnih.gov Furthermore, GRP was significantly associated with increased levels of pro-inflammatory cytokines, specifically monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-α (TNF-α). nih.govnih.gov GRP levels also showed a significant association with certain pancreatic and gut hormones, including glucagon (B607659), pancreatic polypeptide (PP), and peptide YY (PYY). nih.govnih.gov These findings indicate that GRP is linked to the persistent low-grade inflammation and altered hormone secretion that characterizes post-pancreatitis AGM. nih.gov
| Biomarker | Type | Association with GRP | Significance (p-value) |
|---|---|---|---|
| Abnormal Glucose Metabolism (AGM) | Condition | Positive | p-trend < 0.05 |
| Glucagon | Pancreatic Hormone | Positive | p < 0.003 |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Pro-inflammatory Cytokine | Positive | p < 0.025 |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory Cytokine | Positive | p < 0.025 |
| Pancreatic Polypeptide (PP) | Pancreatic Hormone | Positive | p < 0.030 (in 3 of 4 models) |
| Peptide YY (PYY) | Gut Hormone | Positive | p < 0.030 (in 3 of 4 models) |
Preclinical studies have identified GRP as a participant in the inflammatory response in ocular diseases like uveitis. arvojournals.orgnih.govarvojournals.org In a rat model of uveitis induced by lipopolysaccharide (LPS), the administration of a GRP receptor (GRPR) antagonist, RC-3095, demonstrated significant anti-inflammatory effects. arvojournals.orgnih.gov
The antagonist's effects were compared with those of the glucocorticoid dexamethasone. nih.gov Treatment with RC-3095 led to a reduction in myeloperoxidase activity in the aqueous humor, an indicator of neutrophil infiltration. arvojournals.orgnih.gov It also decreased the levels of the pro-inflammatory cytokines tumor necrosis factor-α (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). arvojournals.orgnih.gov Notably, the reduction in these inflammatory markers was greater with the GRP antagonist than with dexamethasone. nih.govarvojournals.org Additionally, RC-3095 was shown to protect the irides from oxidative damage. arvojournals.orgnih.gov These results suggest that GRPR is a potential target for new therapeutic approaches in the treatment of uveitis. arvojournals.orgarvojournals.org
| Parameter Measured | Effect of RC-3095 Treatment | Comparison to Dexamethasone |
|---|---|---|
| Myeloperoxidase Activity | Reduced | Greater Reduction |
| Tumor Necrosis Factor-α (TNF-α) Level | Decreased | Greater Reduction |
| Monocyte Chemoattractant Protein-1 (MCP-1) Level | Decreased | Greater Reduction |
| Oxidative Damage to Irides | Reduced | Not Specified |
Gastrin-Releasing Peptide has been identified as a key mediator of influenza-induced inflammatory disease. nih.govnih.gov In a mouse model of influenza infection, antagonizing GRP or its receptor (GRPR) was found to mitigate the lethality associated with viral pneumonia. nih.govnih.gov
Therapeutic treatment of infected mice with a small molecule GRP inhibitor, NSC77427, resulted in increased survival. nih.govnih.gov This improved survival was accompanied by several positive changes in the lungs, including improved lung histopathology, a decrease in the number of GRP-producing pulmonary neuroendocrine cells (PNECs), and suppressed expression of cytokine genes. nih.govnih.gov In vitro studies on macrophages also showed that GRP can synergize with lipopolysaccharide (LPS) to induce cytokine gene expression. nih.govresearchgate.net These findings reveal that GRP contributes to the inflammatory response to influenza infection, making it a potential therapeutic target for mitigating lung damage during such infections. nih.govgoogle.com
| Intervention | Outcome |
|---|---|
| Therapeutic treatment with GRP inhibitor (NSC77427) or GRPR antagonist | Increased survival / Mitigated lethality |
| Improved lung histopathology | |
| Decreased numbers of GRP-producing pulmonary neuroendocrine cells | |
| Suppressed pro-inflammatory cytokine gene expression |
Advanced Research Methodologies and Experimental Models
In Vitro Cellular and Molecular Assays
In vitro assays provide a controlled environment to dissect the specific cellular and molecular responses to GRP stimulation.
The mitogenic properties of human GRP are extensively studied using various cancer cell lines that endogenously express the Gastrin-Releasing Peptide Receptor (GRPR). wikipedia.org These models are fundamental for investigating the signaling pathways that mediate GRP's effects on cell growth and division.
Commonly used cell lines include those derived from prostate cancer (e.g., PC-3), breast cancer (e.g., T47D, MCF7), neuroblastoma (e.g., SK-N-SH, IMR-32), and colon cancer (e.g., DLD-1). nih.govoup.comnih.gov In these cellular models, the addition of GRP to the culture medium stimulates proliferation and increases DNA synthesis. nih.gov The proliferative response can be quantified by various methods, such as direct cell counting, colorimetric assays (e.g., MTT assay), or by measuring the incorporation of labeled nucleotides like [3H]thymidine into newly synthesized DNA. Studies have shown that GRP treatment can significantly increase cell growth in neuroblastoma cell lines compared to control conditions. nih.gov
| Cell Line | Cancer Type | Observed Effect of GRP | Reference |
| PC-3 | Prostate Cancer | Stimulation of proliferation | mdpi.com |
| T47D | Breast Cancer | Stimulation of proliferation | nih.gov |
| SK-N-SH | Neuroblastoma | Increased cell growth | nih.gov |
| DLD-1 | Colorectal Carcinoma | Stimulation of proliferation and migration | oup.com |
Receptor binding assays are essential for characterizing the affinity and specificity of GRP and its analogs for the GRPR. These assays typically employ a radiolabeled ligand that competes with unlabeled ligands for binding to the receptor on cell membranes or tissue preparations.
A common radioligand used is an iodinated version of bombesin (B8815690) (e.g., 125I-Tyr4-bombesin), an amphibian peptide that shares a high affinity for the human GRPR. nih.gov The assay involves incubating membranes from GRPR-expressing cells or tissues with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor peptide (e.g., human GRP). By measuring the amount of radioactivity bound to the membranes at each concentration, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the unlabeled ligand required to displace 50% of the radioligand binding. This value is indicative of the ligand's binding affinity. For instance, competitive binding assays have demonstrated that certain synthetic bombesin analogs exhibit high affinity for GRPR, with IC50 values in the nanomolar range. nih.gov
The GRPR is a G-protein coupled receptor (GPCR) that, upon activation by GRP, primarily couples to the Gq alpha subunit. nih.govthermofisher.com This initiates a signaling cascade involving the activation of phospholipase C, which leads to the production of inositol (B14025) triphosphate (IP3) and the subsequent release of calcium (Ca2+) from intracellular stores in the endoplasmic reticulum. nih.govcreative-bioarray.com
Intracellular calcium mobilization assays are functional assays used to measure this receptor activation. nih.govnih.gov These assays utilize fluorescent calcium indicators, such as Fluo-4 acetoxymethyl (Fluo-4 AM), which can cross the cell membrane. nih.gov Once inside the cell, esterases cleave the AM group, trapping the dye. nih.gov In its free form, the dye has low fluorescence; however, upon binding to Ca2+ released into the cytoplasm, its fluorescence intensity increases dramatically. nih.gov This change in fluorescence is measured using a fluorescence plate reader or a fluorometric imaging plate reader (FLIPR), allowing for real-time monitoring of receptor activation in response to GRP stimulation. creative-bioarray.com This method is widely used for high-throughput screening of potential GRPR agonists and antagonists. nih.govnih.govspringernature.com
Upon binding of an agonist like GRP, the ligand-receptor complex is rapidly internalized into the cell via endocytosis, a process crucial for signal transduction and receptor regulation. thermofisher.com Ligand internalization assays are designed to quantify this process.
These assays often involve incubating GRPR-expressing cells with a radiolabeled or fluorescently tagged GRP analog. mdpi.comthermofisher.com At various time points, the amount of ligand that has been internalized is determined. For radiolabeled ligands, this can be achieved by treating the cells with an acidic buffer to strip off surface-bound radioactivity, allowing for the specific measurement of the internalized radioactive counts. mdpi.com Alternatively, internalization can be visualized and quantified using fluorescence microscopy if a fluorescently-tagged ligand is used. thermofisher.com For example, studies using radiolabeled GRPR antagonists have shown that a significant percentage of the cell-associated activity is internalized by the cells over time. mdpi.com
Analyzing the expression of the GRP and GRPR genes and their corresponding proteins is fundamental to understanding their distribution and role in both normal physiology and disease.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the messenger RNA (mRNA) levels of GRPR in different tissues and cell lines. This technique provides a sensitive measure of gene expression and has been used to demonstrate the presence of GRPR mRNA in various cancer types, including prostate and breast cancer cell lines. nih.govnih.gov
Immunohistochemistry (IHC) is a powerful technique for detecting the presence and localization of GRP and GRPR proteins within tissue sections. This method uses specific antibodies that bind to the target protein, which is then visualized using an enzymatic reaction that produces a colored precipitate. IHC has been instrumental in showing the overexpression of GRPR in a high percentage of human cancers, including prostate, breast, and pancreatic cancers, often correlating with tumor characteristics. nih.govnih.gov
| Technique | Target | Purpose | Finding Example | Reference |
| RT-qPCR | GRPR mRNA | Quantify gene expression | Detection of GRPR mRNA in breast cancer cell lines | nih.gov |
| Immunohistochemistry | GRP/GRPR Protein | Localize protein in tissues | GRP protein detected in the cytoplasm of neuroblastoma cells | nih.gov |
| Northern Blot | hGRP-R mRNA | Detect gene-specific transcripts | Four transcripts detected in normal human pancreas | nih.gov |
In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects of GRP, evaluating the efficacy and pharmacokinetics of GRPR-targeted agents, and understanding the role of the GRP/GRPR system in a complex biological environment.
A widely used model involves the subcutaneous implantation of human cancer cells that express GRPR (e.g., PC-3 prostate cancer cells) into immunodeficient mice, such as nude or SCID mice. mdpi.comnih.gov These xenograft models allow researchers to study tumor growth in a living organism and to assess the in vivo targeting and therapeutic efficacy of radiolabeled GRPR agonists and antagonists. mdpi.comfrontiersin.org Biodistribution studies in these models involve injecting the radiolabeled compound and subsequently measuring the radioactivity in the tumor and various organs at different time points to determine uptake, retention, and clearance profiles. mdpi.comnih.gov
Furthermore, genetically engineered mouse models, such as GRPR knockout (null mutant) mice, have been generated. duke.edu These models, where the gene for the GRPR has been inactivated, are invaluable for defining the specific in vivo functions of the receptor by comparing the phenotype of the mutant mice to their wild-type littermates. duke.edu For instance, such models have been used to study the role of GRPR in behavior, metabolism, and digestion. duke.edu
Genetically Modified Models (e.g., GRPR Knockout Mice) for Functional Studies
The generation of genetically modified mice, particularly those with a targeted deletion of the Gastrin-Releasing Peptide Receptor (Grpr) gene, has been instrumental in dissecting the in vivo functions of the GRP/GRPR signaling pathway. These knockout (KO) models are created by employing gene-targeting techniques in embryonic stem (ES) cells to disrupt the Grpr gene, often by inserting a neomycin resistance cassette to replace a critical exon, thereby abolishing functional receptor expression.
Studies utilizing Grpr KO mice have revealed a diverse array of phenotypes, shedding light on the receptor's involvement in various biological processes. For instance, in the context of metabolism, Grpr-deleted mice exhibit an impaired insulin (B600854) and glucagon (B607659) response to autonomic nerve activation, although they show a compensatory increase in cholinergic sensitivity for insulin secretion. These findings confirm that GRPR is the primary receptor subtype mediating the islet effects of GRP and that this signaling pathway contributes to neurally mediated insulin secretion.
In neurobehavioral research, Grpr KO mice have been crucial in confirming the central role of this receptor in mediating itch sensation. Ablation of GRPR-expressing neurons in the spinal cord has been shown to eliminate scratching behavior induced by a variety of pruritic stimuli, without affecting pain responses. Furthermore, Grpr deficient mice display altered social behaviors, including increased locomotor activity and non-aggressive social interactions. Female Grpr KO mice, for example, show a reduced preference for socially dominant males compared to their wild-type counterparts, suggesting a role for GRPR in modulating social recognition and preference.
The table below summarizes key findings from studies using GRPR knockout mouse models.
| Area of Study | Key Findings in GRPR Knockout (KO) Mice | Implication |
| Metabolism | Impaired insulin/glucagon response to autonomic nerve activation; Compensatory increase in cholinergic sensitivity for insulin secretion. | GRPR is a key mediator of neurally-controlled insulin secretion. |
| Neurobehavior (Itch) | Abolished scratching behavior in response to multiple itch-inducing substances. | GRPR-expressing spinal neurons are essential for transmitting itch signals. |
| Neurobehavior (Social) | Increased locomotor activity and non-aggressive social behaviors; Altered social preference in females. | GRPR signaling is involved in the regulation of social interaction and preference. |
| Neurobehavior (Fear) | Enhanced long-term contextual and cued fear memory. | GRP/GRPR signaling plays a role in modulating fear memory processing. |
| Feeding Behavior | Deficiency in bombesin-induced satiety, leading to a modest increase in body weight in older animals. | GRPR mediates the satiety signals induced by peripherally administered bombesin. |
Xenograft Models for Cancer Research
Xenograft models, which involve the transplantation of human cancer cells or tissues into immunocompromised mice, are a cornerstone of preclinical cancer research for the GRP/GRPR system. Given the overexpression of GRPR in a wide range of human malignancies, including prostate, breast, lung, pancreatic, and neuroblastoma cancers, these models have been pivotal for evaluating the potential of GRPR as a therapeutic and diagnostic target.
In these models, human cancer cell lines known to express high levels of GRPR (e.g., PC-3 for prostate cancer, T47D for breast cancer) are subcutaneously or orthotopically injected into mice, typically nude or SCID mice. The resulting tumors retain the molecular characteristics of the original human cancer, including GRPR expression, providing an in vivo system to test the efficacy of GRPR-targeted therapies.
A significant area of research has been the development and testing of GRPR antagonists. Studies have shown that treatment with potent GRPR antagonists, such as RC-3095, can significantly inhibit the growth of various human cancer xenografts, including small-cell lung carcinoma and neuroblastoma. This anti-tumor effect is often associated with the downregulation of not only GRPR but also receptors for other growth factors like the epidermal growth factor (EGF), suggesting a complex interplay of signaling pathways.
Furthermore, xenograft models are indispensable for the preclinical evaluation of radiolabeled GRP/bombesin analogs for cancer imaging (e.g., PET and SPECT) and peptide receptor radionuclide therapy (PRRT). Radiolabeled GRPR agonists and antagonists have been shown to specifically accumulate in GRPR-positive tumor xenografts, allowing for clear visualization of the tumors. Comparative studies have often demonstrated that antagonists may be preferable to agonists for tumor targeting due to higher tumor-to-background ratios and a lack of agonist-induced side effects. For instance, studies on prostate cancer xenografts have shown that the expression of GRPR can be androgen-dependent, with higher receptor densities in androgen-dependent tumors, a finding with significant implications for patient selection for GRPR-targeted therapies.
The table below provides examples of human cancer cell lines commonly used in xenograft models for GRPR research.
| Cancer Type | Commonly Used Cell Lines | Key Research Application |
| Prostate Cancer | PC-3 | Evaluation of GRPR antagonists; PET/SPECT imaging with radiolabeled bombesin analogs. |
| Breast Cancer | T47D, MCF-7 | Development of GRPR-targeting radiotheranostics; Investigating the link between GRPR and estrogen receptor expression. |
| Small-Cell Lung Cancer | H-69, H-128 | Testing the anti-proliferative effects of GRPR antagonists. |
| Neuroblastoma | BE(2)-C, SK-N-SH | Studying the role of GRP/GRPR in tumorigenesis and metastasis. |
Models for Neurobehavioral Studies (e.g., Itch, Memory, Social Behavior)
Animal models have been fundamental in elucidating the role of the GRP/GRPR system in a range of neurobehavioral functions, including the sensation of itch, memory consolidation, and the regulation of social behaviors.
Itch: The involvement of GRP in itch transmission was firmly established using rodent models. Intrathecal injection of GRP or bombesin into mice and non-human primates elicits robust, dose-dependent scratching behavior that mimics itch. Conversely, the ablation of GRPR-expressing neurons in the spinal dorsal horn virtually eliminates scratching induced by both histaminergic and non-histaminergic pruritogens, without affecting pain sensation. This has solidified the concept of a dedicated spinal "itch circuit" where GRP acts as a key neurotransmitter. These models are crucial for screening and validating novel anti-pruritic drugs that target the GRP/GRPR pathway.
Memory: The role of GRP in memory processing has been investigated using various learning and memory paradigms in rodents. Early studies demonstrated that peripheral or intracerebroventricular (i.c.v.) administration of GRP or bombesin following training in a T-maze footshock avoidance task could enhance memory retention in mice. The effect often follows an inverted U-shaped dose-response curve, where high doses can be amnestic. In rat models, bombesin has been shown to enhance memory consolidation in inhibitory avoidance tasks. Furthermore, in a rat model of Alzheimer's disease, intrahippocampal infusion of bombesin was found to prevent memory impairment induced by beta-amyloid peptide, suggesting a potential therapeutic avenue for cognitive deficits.
Social Behavior: The influence of the GRP/GRPR system on social behavior has been explored using genetically modified mice and pharmacological interventions. As mentioned previously, Grpr knockout mice exhibit alterations in social interaction. Female Grpr-deficient mice, for instance, show altered preference for male conspecifics, a finding that may be linked to changes in GABAergic function in these animals. These models allow for the detailed investigation of the neural circuits and molecular mechanisms through which GRP modulates complex social behaviors.
Models for Inflammatory and Metabolic Studies (e.g., Uveitis, Pancreatitis, Influenza)
The application of specific animal models has begun to uncover the significant role of GRP/GRPR signaling in inflammatory and metabolic diseases.
Inflammatory Models:
Uveitis: In a rat model of endotoxin-induced uveitis (EIU), a model for acute anterior uveitis, treatment with the selective GRPR antagonist RC-3095 has been shown to possess anti-inflammatory properties, reducing the severity of the inflammation. This suggests that GRPR signaling contributes to the inflammatory cascade in this ocular disease.
Sepsis and Lung Injury: In models of sepsis, such as cecal ligation and puncture (CLP) in mice, bombesin-like peptides have been identified as positive modulators of the resulting lung inflammation. Administration of a GRPR antagonist was found to improve survival and reduce lung injury, highlighting the GRP/GRPR pathway as a potential therapeutic target in sepsis-induced acute respiratory distress syndrome.
Metabolic Models:
Pancreatitis: While not a direct model of GRP-induced disease, studies in patients following an episode of pancreatitis have revealed a significant association between elevated GRP levels and abnormal glucose metabolism. In animal models of pancreatitis, such as cerulein-induced pancreatitis, researchers can investigate the interplay between inflammation, pancreatic hormone secretion, and GRP signaling. Increased expression of GRPR has been noted in chronic pancreatitis, suggesting a role in the pathophysiology of the disease and its metabolic consequences.
While direct evidence linking GRP/GRPR signaling to the pathogenesis of influenza virus infection in animal models is not yet well-established in the literature, the known pro-inflammatory roles of this system in other contexts, such as sepsis-induced lung injury, suggest that investigating its potential involvement in the inflammatory response to viral respiratory infections is a plausible area for future research. Standard animal models for influenza, such as mice and ferrets, would be the appropriate platforms for such investigations.
Development and Characterization of Gastrin-Releasing Peptide Receptor Ligands
The development of high-affinity and selective ligands for the Gastrin-Releasing Peptide Receptor (GRPR) has been a major focus of medicinal chemistry and pharmacology. These efforts have yielded a diverse array of both agonists and antagonists, with peptidic and non-peptidic structures, which serve as invaluable research tools and potential therapeutic and diagnostic agents.
Design and Synthesis Strategies for Agonists and Antagonists (Peptidic and Non-Peptidic)
Peptidic Ligands: The design of peptidic GRPR ligands has historically been based on the structures of the natural ligands, bombesin (BBN) and GRP. Structure-activity relationship (SAR) studies have established that the C-terminal octapeptide of bombesin is essential for receptor binding and agonist activity.
Agonist Design: Early strategies for creating potent agonists involved truncations and amino acid substitutions within the bombesin sequence. For example, the C-terminal fragment BBN(7-14) retains high affinity and agonist properties. Modifications are often introduced to the N-terminus of this core sequence to attach chelators for radiolabeling (e.g., DOTA, NOTA) for imaging and radiotherapy applications, without compromising receptor binding.
Antagonist Design: The conversion of a peptidic agonist into an antagonist has been a key achievement. A critical breakthrough was the discovery that modifying the C-terminal region of the bombesin sequence could abolish agonist activity while retaining high binding affinity. A common strategy involves replacing the C-terminal Leu-Met-NH₂ dipeptide with other residues or introducing a reduced peptide bond (ψ[CH₂NH]) between residues 13 and 14. For instance, replacing Met¹⁴ with a Sta (statin) residue or Leu-NHEt has led to the development of potent and widely used antagonist backbones like RM26. Solid-phase peptide synthesis (SPPS) is the standard method for producing these modified peptides.
Non-Peptidic Ligands: The development of non-peptidic GRPR ligands aims to overcome the inherent limitations of peptides, such as poor metabolic stability and low oral bioavailability. The design of these small molecules is more challenging due to the lack of a crystal structure for GRPR for many years.
Design Strategies: Rational design approaches for non-peptidic antagonists have often relied on pharmacophore modeling based on the known structure of peptidic ligands. Recently determined crystal and cryo-EM structures of GRPR in complex with both agonists and antagonists have provided a structural blueprint for more precise, structure-based drug design. These structures reveal key interactions, such as hydrogen bonds between the ligand and specific residues like E175 and R308 in the receptor's transmembrane domains, which can be exploited in the design of novel small molecule antagonists. One successful example is the development of antagonists like PD176252, which was identified through high-throughput screening and subsequent optimization.
The table below summarizes common strategies in the design of GRPR ligands.
| Ligand Type | Design Strategy | Example Modification/Scaffold |
| Peptidic Agonist | Based on BBN/GRP C-terminus; N-terminal modification for labeling. | Truncation to BBN(7-14); Addition of DOTA chelator. |
| Peptidic Antagonist | C-terminal modification of BBN sequence. | Replacement of Met¹⁴ with Sta or Leu-NHEt; Reduced peptide bond (ψ[CH₂NH]). |
| Non-Peptidic Antagonist | Pharmacophore modeling; Structure-based design. | Use of rigid scaffolds (e.g., C-galactosidic) to mimic key residue side chains; Optimization based on receptor-ligand crystal structures. |
Evaluation of Ligand Affinity, Selectivity, and Metabolic Stability (e.g., against Neprilysin)
Once synthesized, novel GRPR ligands undergo rigorous preclinical evaluation to characterize their pharmacological properties.
Affinity and Selectivity:
Affinity: The binding affinity of a ligand for GRPR is typically determined through competitive binding assays using radiolabeled GRP or bombesin analogs (e.g., ¹²⁵I-[Tyr⁴]bombesin) and cell membranes or whole cells expressing the receptor (such as PC-3 prostate cancer cells). The affinity is expressed as the concentration that inhibits 50% of the specific binding of the radioligand (IC₅₀) or as the equilibrium dissociation constant (Ki). High-affinity ligands typically have IC₅₀ or Ki values in the low nanomolar to picomolar range.
Selectivity: Selectivity is assessed by testing the ligand's binding affinity for other members of the bombesin receptor family, namely the neuromedin B receptor (NMBR) and the orphan receptor BRS-3. A highly selective GRPR ligand will show significantly lower affinity for these other receptor subtypes. Functional assays, such as measuring calcium mobilization in response to ligand application, are also used to confirm agonist or antagonist activity and selectivity.
Metabolic Stability: A major hurdle for the clinical translation of peptide-based ligands is their rapid degradation by proteases in the circulation.
Neprilysin (NEP): A key enzyme responsible for the in vivo degradation of many bombesin-like peptides is neprilysin (NEP, also known as neutral endopeptidase). Therefore, evaluating the stability of new ligands in the presence of NEP is a critical step.
Evaluation Methods: Stability is often tested by incubating the ligand in human or mouse serum or plasma and analyzing its degradation over time using techniques like high-performance liquid chromatography (HPLC). The introduction of modifications, such as replacing natural L-amino acids with D-amino acids or introducing unnatural amino acids (e.g., Sarcosine [Sar] for Alanine), has been shown to significantly enhance resistance to NEP and other peptidases. For example, the GRPR antagonist DB15, which incorporates Sarcosine at position 11, exhibits high stability against NEP. Combining the administration of a GRPR ligand with a NEP inhibitor, such as sacubitrilat (B1680482) (the active metabolite of Entresto®), has also been shown to increase the in vivo stability and tumor uptake of the radiolabeled peptide.
These comprehensive evaluations are essential for identifying lead candidates with the optimal balance of high affinity, selectivity, and metabolic stability required for successful clinical development as imaging agents or therapeutics.
Structural Biology Approaches to Gastrin-Releasing Peptide Receptor
Understanding the three-dimensional structure of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR), is fundamental to comprehending its function and for the rational design of new drugs. nih.govpnas.org Significant advancements in structural biology techniques, particularly X-ray crystallography and cryogenic electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of GRPR and its interaction with various ligands. pnas.orgresearchgate.net
Researchers have successfully determined the structures of the human GRPR in different functional states. An inactive-state crystal structure of GRPR was solved in a complex with the non-peptide antagonist PD176252 at a resolution of 2.95 Å. pnas.orgrcsb.org This structure revealed the binding pocket for antagonists and the conformation of the receptor when it is "off". pnas.orgresearchgate.net
Furthermore, two active-state structures of GRPR were determined using single-particle cryo-EM, both at a global nominal resolution of 3.0 Å. pnas.orgebi.ac.uk These structures captured the receptor in complex with its natural agonist, Gastrin-Releasing Peptide (GRP), and a synthetic bombesin analogue, respectively. nih.govpnas.org In these active-state structures, the receptor was also bound to its signaling partner, the Gq heterotrimer, providing a complete picture of the signaling complex. pnas.orgpdbj.org These cryo-EM structures were crucial for visualizing the conformational changes that occur upon agonist binding and receptor activation. pnas.org
The combination of crystal and cryo-EM structures has illuminated the molecular mechanisms of ligand binding and receptor activation for GRPR. nih.govpnas.org The structures show how peptide agonists and non-peptide antagonists occupy the ligand-binding pocket in distinct ways. pnas.org The non-peptide antagonist PD176252, for example, occupies the bottom of the pocket. pnas.org In contrast, the peptide agonist GRP binds in a manner that induces significant conformational changes across the receptor. researchgate.net
Upon agonist binding, the transmembrane helices (TMs) of the receptor undergo rearrangement. researchgate.net Specifically, a comparison between the active and inactive structures reveals a dramatic outward movement of the intracellular end of TM6 and an inward movement of TM7. researchgate.net This rearrangement creates a binding site on the intracellular side of the receptor for the Gq protein. nih.gov The elucidation of these structural shifts provides a detailed blueprint for how ligand binding on the outside of the cell translates into the activation of intracellular signaling pathways. nih.gov This structural information is invaluable for the structure-based design of novel GRPR agonists and antagonists for therapeutic purposes in cancer and pruritus. nih.govpnas.org
Future Directions and Emerging Research Avenues
Elucidating Novel Gastrin-Releasing Peptide Receptor-Mediated Signaling Networks
The gastrin-releasing peptide receptor (GRPR) is a G protein-coupled receptor (GPCR) that primarily signals through Gαq proteins, activating the phospholipase C (PLC) pathway, which leads to the generation of inositol (B14025) trisphosphate and diacylglycerol, and a subsequent increase in intracellular calcium and protein kinase C (PKC) activation. pnas.orgwikipedia.orguniprot.org However, emerging research is uncovering a more complex and diverse signaling network.
Current investigations are focused on identifying G protein-independent signaling pathways and novel interacting proteins that modulate GRPR activity. For instance, studies have demonstrated that GRP-induced neutrophil migration is dependent on signaling routes involving PI3K (Phosphoinositide 3-kinase) and MAPK (Mitogen-activated protein kinase). pnas.orgresearchgate.net The classical pathway for neutrophil chemotaxis involves Gαi proteins, yet GRPR-mediated migration appears to be independent of this, suggesting an alternative signaling cascade. pnas.org
A significant recent finding is the link between GRPR and the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system. nih.gov Research in experimental sepsis models has shown that GRPR antagonists can decrease TLR4 expression and its downstream signaling, leading to reduced inflammation. nih.gov This cross-talk suggests that GRPR's role in inflammation may be more direct than previously understood, potentially involving modulation of innate immune responses. Further research aims to map these interactions and understand how they contribute to the pathophysiology of inflammatory diseases. researchgate.netnih.gov
Table 1: Key Signaling Pathways Associated with GRPR Activation
| Signaling Pathway | Key Mediators | Associated Cellular Function |
|---|---|---|
| Canonical Gαq Pathway | Phospholipase C (PLC), IP3, DAG, Ca2+, Protein Kinase C (PKC) | Hormone secretion, smooth muscle contraction, cell proliferation. pnas.orgwikipedia.org |
| PI3K/Akt Pathway | Phosphoinositide 3-kinase (PI3K), Akt | Cell survival, proliferation, metabolism. uniprot.orgresearchgate.net |
| MAPK/ERK Pathway | Mitogen-activated protein kinases (MAPK), ERK1/2 | Gene expression, cell growth, differentiation, inflammation. researchgate.netnih.gov |
| TLR4 Pathway Cross-talk | Toll-like receptor 4 (TLR4), JNK, NF-κB | Inflammatory response, immune cell activation. nih.gov |
Exploring Undiscovered Mechanistic Roles of Gastrin-Releasing Peptide in Health and Disease
While the role of GRP in regulating gastric acid secretion and gastrointestinal motility is well-established, its functions extend far beyond the gut. wikipedia.orgnih.gov Researchers are actively exploring its mechanistic involvement in a variety of physiological and pathological processes.
In the central nervous system, GRP and its receptor are implicated in a range of functions including the regulation of circadian rhythms, emotional responses like fear and anxiety, memory, and social interaction. pnas.orgjneurosci.orgfrontiersin.orgnih.gov GRP-producing neurons are found in the suprachiasmatic nucleus (SCN), the body's master clock, where they are involved in synchronizing internal rhythms with external light cues. jneurosci.org Abnormalities in GRPR signaling have also been linked to cognitive dysfunction in preclinical models of Alzheimer's disease, suggesting the GRPR pathway as a potential therapeutic target for neurodegenerative disorders. demneuropsy.orgnih.gov
The GRP/GRPR axis is also emerging as a significant player in inflammation and immunity. nih.gov Studies have demonstrated its involvement in inflammatory conditions such as arthritis, sepsis, and uveitis. nih.govarvojournals.org The peptide can modulate the production and release of cytokines and act as a chemoattractant for immune cells. arvojournals.orgatsjournals.org Furthermore, GRP signaling is implicated in cardiovascular diseases, where it may contribute to pathological processes by activating pathways like ERK1/2 and AKT. researchgate.netnih.gov The widespread expression of GRPR in various cancers, including prostate, breast, and lung cancer, has long been recognized, and its role as a mitogen continues to be an area of intense investigation. wikipedia.orgnih.govpnas.org
Advancements in Gastrin-Releasing Peptide Receptor Ligand Design for Research Tools
The development of specific and potent ligands for GRPR is crucial for both basic research and clinical applications. Historically, research focused on GRPR agonists. However, their administration was associated with acute adverse effects and potential mitogenic actions, which prompted a shift towards the development of GRPR antagonists. nih.gov
Modern ligand design focuses on creating antagonists with high affinity, selectivity, and improved metabolic stability. nih.govmdpi.com Structural modifications to the bombesin (B8815690) (BBN) peptide, a potent GRPR agonist, have yielded powerful antagonists like RM26. mdpi.comnih.gov Recent advancements include the replacement of specific amino acids, such as substituting Glycine at position 11 with Sarcosine, to enhance resistance to degradation by enzymes like neprilysin (NEP). mdpi.com Cryo-electron microscopy and crystallography are providing high-resolution structures of GRPR bound to both agonists and antagonists, revealing the molecular details of their interactions. nih.gov This structural information is invaluable for structure-based drug design, enabling the rational development of novel non-peptide ligands and peptidomimetics with optimized pharmacological properties. pnas.orgnih.gov These advanced research tools are essential for probing GRPR function and for developing next-generation diagnostics and therapeutics.
Table 2: Selected GRPR Ligands and Their Characteristics
| Ligand Name | Type | Key Feature/Modification | Primary Use |
|---|---|---|---|
| Bombesin (BBN) | Agonist | Natural peptide, high affinity for GRPR. nih.gov | Foundational research tool. |
| RC-3095 | Antagonist | Selective GRPR antagonist. | Preclinical studies in inflammatory disease models. nih.govarvojournals.orgnih.gov |
| RM26 | Antagonist | High-affinity bombesin-based antagonist. mdpi.com | Template for radiolabeled theranostic agents. nih.gov |
| (Sar11)RM26 | Antagonist | Sarcosine substitution at position 11. mdpi.com | Enhanced metabolic stability against neprilysin. mdpi.com |
| PD176252 | Antagonist | First non-peptide GRPR antagonist. nih.gov | Research on cancer cell growth inhibition. nih.gov |
Preclinical Investigations into Therapeutic Modulation of Gastrin-Releasing Peptide Receptor in Disease Models
The overexpression of GRPR in various cancers has made it an attractive target for therapeutic intervention, particularly in the field of theranostics, which combines therapy and diagnostic imaging. Preclinical studies have extensively evaluated GRPR-targeting agents in various disease models.
In oncology, numerous GRPR antagonists have been labeled with radionuclides for targeted imaging and therapy of cancers, especially prostate cancer. mdpi.comnih.govnih.gov Animal models bearing human prostate cancer xenografts have been instrumental in these investigations. For example, antagonists like RM2 and AMTG, labeled with therapeutic radioisotopes such as Lutetium-177 (¹⁷⁷Lu) or Terbium-161 (¹⁶¹Tb), have demonstrated promising therapeutic efficacy, showing high tumor uptake and extended survival in mice. nih.govnih.gov More recently, targeted alpha-therapy using Lead-212 (²¹²Pb) conjugated to a GRPR-targeting peptide has shown safety and efficacy in a prostate tumor model, highlighting the potential of potent, short-range particle emitters. snmjournals.org
Beyond cancer, preclinical studies have explored the therapeutic modulation of GRPR in inflammatory diseases. The GRPR antagonist RC-3095 has been shown to have significant anti-inflammatory effects in animal models of sepsis, uveitis, and arthritis. nih.govarvojournals.orgnih.gov In a model of sepsis, RC-3095 improved survival and reduced organ damage by attenuating the release of pro-inflammatory cytokines. atsjournals.orgnih.gov In a model of uveitis, the antagonist reduced ocular inflammation more effectively than standard glucocorticoids. arvojournals.org These findings underscore the potential of GRPR antagonism as a novel therapeutic strategy for a range of inflammatory conditions.
Table 3: Summary of Preclinical Studies Modulating GRPR
| Disease Model | Therapeutic Agent | Key Findings |
|---|---|---|
| Prostate Cancer | [¹⁷⁷Lu]Lu-RM2 (Antagonist) | Safe, dose-limiting organ is pancreas, showed therapeutic potential. nih.gov |
| Prostate Cancer | [¹⁶¹Tb]Tb-AMTG (Antagonist) | High tumor retention and stability, potential for high therapeutic efficacy. nih.gov |
| Prostate Cancer | [²¹²Pb]Pb-DOTAM-GRPR1 (Antagonist) | Demonstrated safety, tolerability, and efficacy in targeted alpha-therapy. snmjournals.org |
| Sepsis (CLP model) | RC-3095 (Antagonist) | Improved survival, diminished lung damage, attenuated cytokine release. atsjournals.orgnih.gov |
| Uveitis | RC-3095 (Antagonist) | Reduced myeloperoxidase activity and pro-inflammatory cytokine levels. arvojournals.org |
Application of Nanotechnology in Gastrin-Releasing Peptide Receptor Targeting Research
Nanotechnology offers innovative platforms for targeting GRPR-expressing cells, aiming to enhance the efficacy of diagnostics and therapeutics while minimizing off-target effects. mdpi.comnih.gov Various nanocarriers, such as liposomes, micelles, gold nanoparticles, and nano-graphene oxide, are being functionalized with GRPR ligands to create targeted delivery systems. encyclopedia.pubacs.orgresearchgate.netresearchgate.net
These nanosystems can encapsulate cytotoxic drugs, such as docetaxel, and deliver them preferentially to tumor sites overexpressing GRPR. encyclopedia.pub For example, bombesin-conjugated poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been shown to successfully target breast and prostate cancer cells, improving the anticancer activity of the encapsulated drug. encyclopedia.pubresearchgate.net
In addition to drug delivery, nanoparticles are being developed as advanced imaging agents. Gold nanoparticles and gadolinium oxide-based nanoparticles functionalized with BBN analogues serve as contrast agents for molecular imaging modalities like magnetic resonance imaging (MRI) and fluorescence imaging. acs.orgnih.govnih.gov These targeted nanoprobes allow for sensitive and specific visualization of GRPR-positive tumors. nih.gov The large surface area and versatile chemistry of nanoparticles also allow for the creation of multifunctional platforms that can combine targeting moieties, imaging agents, and therapeutic payloads into a single "theranostic" construct, representing a promising frontier in personalized medicine. nih.govnih.gov
Table 4: Examples of Nanotechnology Platforms for GRPR Targeting
| Nanoparticle Type | Targeting Ligand | Payload/Function | Application in Research |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Bombesin (BBN) analogue | RAF peptide (drug) | Enhanced selectivity and antitumor activity in cell lines. acs.orgnih.gov |
| Gadolinium Oxide (Gd₂O₃) Nanoparticles | Bombesin (BBN) | Fluorescein (imaging agent) | Dual-modality MR/optical imaging of prostate cancer. nih.gov |
| PLGA Nanoparticles | Bombesin (BBN) | Docetaxel (drug) | Targeted drug delivery to breast and prostate cancer cells. encyclopedia.pubresearchgate.net |
| Nano-Graphene Oxide (NGO) | BBN antagonist peptide | AF750 (NIRF dye) | Near-infrared fluorescence imaging of oral squamous cell carcinoma. researchgate.net |
| Liposomes/Micelles | GRPR ligands | Doxorubicin (drug) | Targeted drug delivery for prostate or small-cell lung cancer. nih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
